CAS 342617-09-8 physical and chemical characteristics
The following technical guide details the physical and chemical characteristics of CAS 342617-09-8, a critical intermediate in the synthesis of next-generation insomnia therapeutics. 2-(3-Bromophenyl)-2H-1,2,3-triazole E...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physical and chemical characteristics of CAS 342617-09-8, a critical intermediate in the synthesis of next-generation insomnia therapeutics.
2-(3-Bromophenyl)-2H-1,2,3-triazole
Executive Summary
CAS 342617-09-8 , chemically identified as 2-(3-bromophenyl)-2H-1,2,3-triazole , is a specialized heterocyclic building block. It serves as a pivotal intermediate in the industrial synthesis of Daridorexant (Quviviq™), a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia.
Unlike many high-melting crystalline intermediates, this compound is characterized by its low-melting, waxy solid state , which presents unique challenges in handling, purification, and storage. Its 2H-1,2,3-triazole moiety is pharmacologically significant, offering metabolic stability and bioisosteric properties superior to the 1H-isomer.
The molecule features a 2H-1,2,3-triazole ring fused to a brominated phenyl group.[1][2] The 2H-isomer is the thermodynamically favored tautomer in this N-arylated system, contributing to its lower polarity compared to 1H-analogs. The bromine at the meta-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), essential for constructing the Daridorexant scaffold.
Physicochemical Properties[1][3][4][5][6][7][8]
The physical state of CAS 342617-09-8 is distinctive and dictates specific handling protocols.
Property
Value / Characteristic
Notes
Physical State
Waxy Solid
Often appears as a semi-solid or fused mass at room temperature.
Melting Point
51 – 63 °C
Critical: Low melting range means it may liquefy in warm laboratory environments (>25°C).
Solubility (Organic)
High
Soluble in DMSO, Dichloromethane (DCM), Ethyl Acetate, and Methylcyclohexane (MCH).
Solubility (Aqueous)
Negligible
Highly lipophilic; requires organic co-solvent for biological assays.
Appearance
Off-white to beige
Color can darken upon oxidation or light exposure.
Expert Insight: The "waxy" nature implies that standard filtration techniques may be difficult. During synthesis, purification often relies on crystallization from non-polar solvents (like heptane or MCH) at low temperatures rather than traditional column chromatography, which can lead to product streaking due to low melting point and lipophilicity.
Mechanistic Context: Role in Daridorexant Synthesis[9][10][11]
CAS 342617-09-8 is the electrophilic coupling partner in the convergent synthesis of Daridorexant. It undergoes a cross-coupling reaction to link the triazole-phenyl moiety to the core pyrrolidine-benzimidazole scaffold.
Pathway Visualization
The following diagram illustrates the position of CAS 342617-09-8 within the retrosynthetic logic of Daridorexant.
Caption: Schematic role of CAS 342617-09-8 as the key electrophilic building block in the convergent synthesis of Daridorexant.
Experimental Protocols
A. Handling & Storage (Critical)
Due to its low melting point (51–63 °C), this compound is prone to "oiling out" or fusing into a solid block if stored improperly.
Storage: Store at 2–8°C (Refrigerated). Keep container tightly sealed to prevent moisture absorption, which can degrade the waxy matrix.
Weighing: If the substance has fused, do not chip it (risk of static scattering). Instead, gently warm the container to ~65°C to liquefy, then pipette the required mass, or freeze to -20°C to make it brittle before weighing.
B. Stock Solution Preparation (In Vitro Assays)
For biological evaluation, a stable stock solution in DMSO is required.
Protocol:
Calculate: Determine the mass required for a 10 mM stock. (e.g., 2.24 mg for 1 mL).
Note: The waxy solid dissolves rapidly in DMSO. Warming is rarely needed.
Sterilization: If used for cell culture, filter through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as the compound may adsorb.
Stability: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (>3 cycles), which may induce precipitation of the waxy solid upon thawing.
C. Synthesis Note (Chromatography-Free Isolation)
Recent process chemistry advancements allow for the isolation of CAS 342617-09-8 without silica gel chromatography.
Method: The crude reaction mixture is extracted into Methylcyclohexane (MCH) at elevated temperature (>65°C).
Crystallization: The solution is slowly cooled to 0°C. The product crystallizes out, rejecting impurities into the mother liquor.
Validation: This method yields high purity (>98%) suitable for pharmaceutical coupling steps.
References
Kohler, P., Schindelholz, I., & Schäfer, G. (2023). Scalable, Chromatography-Free Synthesis of 2-(3-Bromophenyl)-2H-1,2,3-triazole through N–N Bond Forming Cyclization. Helvetica Chimica Acta.
Boss, C., et al. (2020).[3] The Quest for the Best Dual Orexin Receptor Antagonist (Daridorexant) for the Treatment of Insomnia Disorders. ChemMedChem, 15(23), 2286–2305.
FDA Drug Approvals. (2022). Quviviq (Daridorexant) Prescribing Information & Chemistry Review. U.S. Food and Drug Administration.[4]
Electronic Properties & Synthetic Architecture of 2-Aryl-2H-1,2,3-Triazole Derivatives
Executive Summary The 1,2,3-triazole moiety is a cornerstone of modern heterocyclic chemistry, yet a critical electronic distinction exists between its isomers. While the 1-substituted-1H-1,2,3-triazole (accessible via "...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1,2,3-triazole moiety is a cornerstone of modern heterocyclic chemistry, yet a critical electronic distinction exists between its isomers. While the 1-substituted-1H-1,2,3-triazole (accessible via "Click" chemistry) is ubiquitous as a linker, it is often photophysically silent. In sharp contrast, the 2-aryl-2H-1,2,3-triazole isomer represents a privileged scaffold for optoelectronics and bioimaging.
This guide analyzes the electronic structure, synthesis, and photophysical utility of 2-aryl-2H-1,2,3-triazole derivatives.[1] Unlike their 1H counterparts, these molecules exhibit high quantum yields (
), large Stokes shifts, and tunable intramolecular charge transfer (ICT) states, making them superior candidates for fluorescent probes and blue-emitting organic materials.
Molecular Architecture & Electronic Theory
The 2H- vs. 1H-Triazole Dichotomy
The electronic divergence between the 1H and 2H isomers stems from their symmetry and conjugation pathways.
1H-1,2,3-Triazole: Lacks
symmetry. The N(2)-N(3) bond has significant double-bond character, while the N(1)-N(2) bond is longer.[2] This asymmetry often interrupts effective conjugation with aryl substituents, leading to non-radiative decay pathways upon excitation.
2H-1,2,3-Triazole: Possesses
symmetry. The N(1)-N(2) and N(2)-N(3) bond lengths are equivalent (~1.32-1.34 Å). When substituted at the N(2) position with an aryl ring, the triazole acts as a bridge that facilitates Planar Intramolecular Charge Transfer (PICT) .
Frontier Molecular Orbital (FMO) Engineering
The 2-aryl-2H-triazole core functions as a weak electron acceptor. By coupling it with electron-rich aryl groups (e.g., 4-methoxyphenyl, 4-dimethylaminophenyl), a "Push-Pull" (
) system is established.
HOMO: Typically localized on the electron-donating aryl ring.
LUMO: Delocalized across the triazole ring and the electron-withdrawing substituents.
Band Gap Tuning: Increasing the donor strength (e.g.,
vs. ) raises the HOMO energy, narrowing the gap and red-shifting emission from UV/Blue to Green/Yellow.
Comparative Metrics
Table 1: Electronic & Structural Comparison of Isomeric Aryl-Triazoles
Achieving the 2H-isomer with high regioselectivity is challenging because the 1H-isomer is often thermodynamically favored in standard cycloadditions. The "Click" reaction (CuAAC) exclusively yields 1,4-disubstituted 1H-triazoles. Therefore, oxidative cyclization of bis-aryl hydrazones is the preferred route for high-fidelity 2H-triazole synthesis.
Protocol: Copper-Catalyzed Oxidative Cyclization
This method avoids the formation of the 1H-isomer entirely by constructing the ring from acyclic precursors.
-diketone or -keto ester with an aryl hydrazine to form the hydrazone.
Cyclization: Dissolve the hydrazone (1.0 equiv) in DMSO. Add
(10-20 mol%) and (2.0 equiv).
Reaction: Heat to 80-100°C under an air atmosphere (oxidant) for 4–8 hours.
Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
Mechanism of Action:
The copper catalyst facilitates the formation of a nitrogen-copper intermediate, which undergoes oxidative coupling to close the N-N bond, locking the structure into the 2H-tautomer form.
2-Aryl-2H-triazoles typically exhibit absorption maxima (
) in the UV region (300–380 nm) and emission () in the violet-blue region (350–450 nm).
Large Stokes Shift: These derivatives often display Stokes shifts >3000
. This is attributed to the structural relaxation in the excited state () driven by the planarization of the aryl ring with the triazole core.
Solvatochromism & ICT
The emission spectra of push-pull 2-aryl-triazoles are highly sensitive to solvent polarity (positive solvatochromism).
Non-polar (Hexane): Emission is blue-shifted and structured (Locally Excited state).
Polar (DMSO/MeOH): Emission is red-shifted and broad (ICT state).
Causality: The excited state has a larger dipole moment than the ground state. Polar solvents stabilize the highly polarized ICT excited state, lowering its energy and red-shifting the emission.
To validate the electronic efficiency, Quantum Yield (
) must be measured against a standard (e.g., Quinine Sulfate).
Preparation: Prepare solutions of the triazole derivative and standard in the same solvent. Absorbance at excitation wavelength must be <0.1 OD to avoid inner-filter effects.
Measurement: Record integrated fluorescence intensity (
) for both sample () and standard ().
Calculation:
Where is absorbance and is the refractive index of the solvent.
Structure-Property Relationships (SAR)
The electronic output of the scaffold can be fine-tuned by modifying the substituents at the
aryl ring (Donor) and the positions (Acceptor/Auxiliary).
Substituent Effects[3]
Electron Donating Groups (EDG) on N(2)-Aryl: Groups like
, , or at the para-position enhance the ICT character, increasing and red-shifting emission.
Electron Withdrawing Groups (EWG) on N(2)-Aryl: Groups like
or often quench fluorescence by introducing low-lying states that facilitate intersystem crossing (ISC) to non-emissive triplet states.
Steric Hindrance: Bulky groups at the ortho-position of the N(2)-aryl ring twist the conformation, breaking planarity. This disrupts conjugation (PICT) and drastically reduces Quantum Yield.
Applications in Drug Discovery & Materials[4][11][12]
Bioisosterism
In medicinal chemistry, the 2-aryl-2H-triazole ring serves as a bioisostere for:
Amide Bonds: It mimics the planar geometry and electronic distribution of an amide but with superior hydrolytic stability.
Heterocycles: It replaces oxazoles or imidazoles to improve metabolic stability (preventing P450 oxidation) while maintaining hydrogen bond acceptance capabilities.
Fluorescent Probes
Due to their sensitivity to the microenvironment (solvatochromism), these derivatives are used as:
Polarity Sensors: Mapping hydrophobicity in cellular membranes.
pH Sensors: Derivatives with protonatable amino groups show pH-dependent ICT quenching/enhancement.
References
Yan, W., Wang, Q., Lin, Q., Li, M., Petersen, J. L., & Shi, X. (2011). N-2-Aryl-1,2,3-triazoles: A Novel Class of UV/Blue-Light-Emitting Fluorophores with Tunable Optical Properties.[3] Chemistry – A European Journal. Link
Guru, M. M., & Punniyamurthy, T. (2012).[4][5] Copper-Catalyzed Synthesis of 2-Aryl-1,2,3-triazoles via Oxidative Cyclization of Bis-Aryl Hydrazones.[5] Journal of Organic Chemistry. Link
Wang, X., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PMC. Link
Zhu, W., et al. (2018).[8] Rational Design of 2-Aryl-1,2,3-Triazoles for Optoelectronic Applications. Advanced Optical Materials. Link
Dehaen, W., & Bakulev, V. A. (2004). Chemistry of 1,2,3-triazoles. Springer. Link
difference between 1H and 2H tautomers of bromophenyl triazoles
This guide serves as a technical reference for the characterization, differentiation, and utilization of 4-(4-bromophenyl)-1,2,3-triazole tautomers. Executive Summary In medicinal chemistry and materials science, the 1,2...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for the characterization, differentiation, and utilization of 4-(4-bromophenyl)-1,2,3-triazole tautomers.
Executive Summary
In medicinal chemistry and materials science, the 1,2,3-triazole scaffold is a cornerstone moiety.[1][2] However, its utility is often complicated by annular tautomerism—the rapid migration of a proton between nitrogen atoms. For 4-(4-bromophenyl)-1,2,3-triazole, this equilibrium exists primarily between the 1H-tautomer (asymmetric, highly dipolar) and the 2H-tautomer (symmetric, lower dipole, hyper-aromatic).
While the 2H-form is thermodynamically dominant in the gas phase and non-polar solvents, the 1H-form is frequently the bioactive species, acting as a superior bioisostere for the trans-amide bond. This guide delineates the physicochemical landscapes of these tautomers and provides actionable protocols for their differentiation.
Part 1: Thermodynamic & Electronic Landscape
The tautomeric equilibrium (
) is governed by the trade-off between aromatic stabilization and dipolar interactions.
Aromaticity: The 2H-form maximizes Clar’s sextet character. The lone pair on N2 is orthogonal to the
-system, while the electrons on N1 and N3 participate fully in the ring current. This results in a significantly lower heat of formation ().
Dipole Moment: Low (~0.2–0.5 D). The vectors of the N-N bonds cancel out significantly.
1H-Tautomer (The Dipolar Form):
Symmetry:
(asymmetric).
Dipole Moment: High (~4.0–5.0 D). The N1-H vector aligns with the ring dipole, creating a strong molecular dipole. This makes the 1H form sensitive to solvent polarity (dielectric constant,
).
The Bromophenyl Substituent Effect
The 4-bromophenyl group acts as a distinct electronic handle:
Inductive Effect (-I): The bromine atom withdraws electron density, increasing the acidity of the NH proton (
vs. 10.3 for unsubstituted triazole). This lowers the energy barrier for tautomerization, making proton exchange faster on the NMR timescale.
Crystal Packing: In the solid state, the bromine atom often engages in Halogen Bonding (C-Br···N), which can selectively stabilize the 1H-tautomer in the crystal lattice by forming supramolecular chains, overriding the intrinsic gas-phase stability of the 2H-form.
Comparative Data Table
Feature
2H-Tautomer
1H-Tautomer
Gas Phase Stability
Dominant ( kcal/mol)
Minor Species
Solvent Preference
Non-polar (, Toluene)
Polar Aprotic/Protic (DMSO, MeOH)
Dipole Moment
Low (~0.3 D)
High (~4.5 D)
Bioisosterism
Mimics aromatic spacers
Mimics trans-amide bond (H-bond donor)
Major NMR Feature
Shielded C4/C5 signals
Deshielded C4/C5 signals
Part 2: Spectroscopic Differentiation
Distinguishing these tautomers requires techniques that can resolve rapid equilibrium or "freeze" the populations.
Nuclear Magnetic Resonance (NMR)
Standard
NMR often shows averaged signals due to rapid exchange.[4] However, NMR (via HMBC) is the gold standard for differentiation.
NMR (500 MHz, DMSO-):
Rapid Exchange: A broad singlet for NH is observed (14.0–15.0 ppm).
Low Temperature (230 K): Exchange slows.
2H-Form: NH signal appears upfield relative to 1H.
1H-Form: NH signal is downfield (deshielded by adjacent N lone pair).
NMR (Chemical Shift Trends):
2H-Isomer: The N2 nitrogen is significantly shielded (approx -20 to -30 ppm relative to nitromethane) because it is not part of the
-system double bond in the same way N1/N3 are.
1H-Isomer: N1 is deshielded. N2 and N3 show distinct shifts.
X-Ray Crystallography
In the solid state, the tautomer is "frozen."
Diagnostic Bond Lengths:
2H-Form:
and bond lengths are equivalent (~1.34 Å).
1H-Form:
(~1.36 Å) is longer than (~1.31 Å), reflecting the single vs. double bond character.
Part 3: Visualization of Pathways
Diagram 1: Tautomeric Equilibrium & Energy Landscape
This diagram illustrates the dynamic shift between 1H and 2H forms and the transition state.
Caption: Thermodynamic equilibrium showing the stability dominance of the 2H-tautomer in non-polar environments versus the 1H-tautomer in polar media.
Diagram 2: Analytical Decision Tree
A workflow for researchers to identify the dominant species in their specific sample.
Caption: Step-by-step analytical workflow for resolving rapid tautomeric exchange using Variable Temperature (VT) NMR.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromophenyl)-1H-1,2,3-triazole
Note: This synthesis produces the NH-triazole, which will immediately equilibrate.
Technical Guide: Solubility Profile & Solvent Selection for 2-(3-bromophenyl)-2H-1,2,3-triazole
The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for 2-(3-bromophenyl)-2H-1,2,3-triazole . This guide is structured for researchers in organic synthes...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, solvent selection strategies, and experimental protocols for 2-(3-bromophenyl)-2H-1,2,3-triazole .
This guide is structured for researchers in organic synthesis and materials science (OLEDs), focusing on the physicochemical logic governing solubility rather than static data points.
Executive Summary
2-(3-bromophenyl)-2H-1,2,3-triazole is a key intermediate in the synthesis of optoelectronic materials (e.g., blue phosphorescent hosts for OLEDs) and pharmaceutical scaffolds. Unlike its 1H-isomer counterparts formed via "Click" chemistry, the 2H-isomer possesses a unique symmetry and reduced polarity that significantly alters its solubility profile.
Effective manipulation of this compound requires understanding its lipophilic nature driven by the brominated aromatic ring and the planar 2H-triazole core. This guide provides a validated solubility matrix, mechanistic insights, and protocols for purification and handling.
Physicochemical Profile & Solubility Mechanism[1]
To predict and manipulate solubility, one must understand the molecular forces at play.
Lipophilicity (LogP): Estimated ~2.5 – 3.0. The molecule is predominantly hydrophobic.
Electronic Structure: The 2H-triazole ring is aromatic and electron-deficient but lacks hydrogen bond donors (unlike unsubstituted 1H-triazoles). The bromine atom at the meta position adds significant lipophilicity and polarizability but does not introduce strong hydrogen bonding capability.
Intermolecular Forces:
Dominant:
stacking (aromatic rings) and Van der Waals forces (bromine substituent).
The compound follows a Class II/III solubility behavior: soluble in polar aprotic and non-polar aromatic solvents, sparingly soluble in polar protic solvents, and insoluble in water.
Solvent Class
Representative Solvents
Solubility Status
Mechanistic Rationale
Chlorinated
Dichloromethane (DCM), Chloroform
High
Excellent dipole matching; disruption of -stacking.
Polar Aprotic
THF, Ethyl Acetate, DMF, DMSO
High
Strong dipole interactions solubilize the triazole core.
Aromatic
Toluene, Xylene, Chlorobenzene
Moderate to High
Favorable interactions; solubility increases significantly with heat.
Polar Protic
Methanol, Ethanol, Isopropanol
Temperature Dependent
Low solubility at RT; High solubility at reflux. Ideal for recrystallization.
Aliphatic
Hexane, Pentane, Heptane
Low / Insoluble
Dielectric constant too low to overcome lattice energy. Used as anti-solvents.
Aqueous
Water, Brine
Insoluble
Hydrophobic effect dominates; no H-bond donors to solvate.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to determine precise saturation limits for process scale-up.
Preparation: Weigh 100 mg of 2-(3-bromophenyl)-2H-1,2,3-triazole into a tared 4 mL vial.
Solvent Addition: Add the target solvent in 100
L increments while sonicating at 25°C.
Equilibrium: Once dissolved, add excess solid until a precipitate persists. Stir for 4 hours at constant temperature.
Filtration: Filter the saturated supernatant through a 0.45
m PTFE syringe filter into a pre-weighed vial.
Evaporation: Evaporate solvent under vacuum (Rotavap or N2 stream) and dry residue to constant weight.
The most effective purification method for this compound utilizes its temperature-dependent solubility in alcohols or polarity gradients.
System 1: Ethanol (Single Solvent)
Logic: High solubility at boiling point (78°C); low solubility at RT.
Procedure: Dissolve crude solid in minimum boiling EtOH. Hot filter to remove insoluble impurities. Cool slowly to 4°C.
System 2: DCM / Hexane (Pairing)
Logic: DCM dissolves the compound; Hexane acts as the anti-solvent to force precipitation.
Procedure:
Dissolve crude material in minimal DCM (approx 5 mL/g).
Slowly add Hexane with vigorous stirring until persistent cloudiness appears.
Add drops of DCM to clear the solution.
Allow open-vessel evaporation or cool to -20°C to crystallize.
Visualization of Workflows
Figure 1: Solubility & Purification Decision Tree
This diagram guides the researcher through solvent selection based on the intended application (Reaction vs. Purification).
Caption: Decision matrix for solvent selection based on synthetic stage. Blue paths indicate reaction media; Green paths indicate purification strategies.
Critical Applications & Safety
Reaction Solvent Compatibility[2][3][4][5]
Suzuki-Miyaura Coupling: Toluene/Water mixtures or 1,4-Dioxane are ideal. The bromine handle is reactive; the triazole ring is stable under standard Pd-catalyzed conditions.
Lithiation: Requires anhydrous THF or Diethyl Ether at -78°C. The compound is soluble in these ethers, allowing for smooth Lithium-Halogen exchange.
Safety & Handling (E-E-A-T)
Halogenated Solvents: When using DCM or Chloroform, use resistant gloves (PVA or Viton). Nitrile gloves provide only momentary protection against DCM.
Brominated Aromatic: Treat as a potential irritant and sensitizer. Avoid inhalation of dust during weighing.
Waste Disposal: Solutions containing this compound must be disposed of as Halogenated Organic Waste .
References
PubChem. 2-(4-Bromophenyl)-2H-1,2,3-triazole Compound Summary. National Library of Medicine.[1] [Link] (Note: Isomeric analog used for property estimation).
Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties.[Link]
ResearchGate. Discussions on 1,2,3-Triazole Solubility and Purification.[Link]
The 2-Phenyl-1,2,3-Triazole Pharmacophore: Beyond Click Chemistry
This technical guide details the medicinal chemistry, synthesis, and pharmacological utility of the 2-phenyl-1,2,3-triazole pharmacophore. Unlike its ubiquitous 1,4-disubstituted isomer (popularized by "Click" chemistry)...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the medicinal chemistry, synthesis, and pharmacological utility of the 2-phenyl-1,2,3-triazole pharmacophore. Unlike its ubiquitous 1,4-disubstituted isomer (popularized by "Click" chemistry), the 2-substituted scaffold offers distinct electronic properties, superior metabolic stability, and unique fluorescence capabilities, making it a privileged structure in modern drug design.
Technical Whitepaper | Medicinal Chemistry & Drug Design
Executive Summary
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has made 1,4-disubstituted 1,2,3-triazoles a staple in fragment-based drug discovery, the 2-phenyl-1,2,3-triazole (2-Ph-Tri) isomer remains an underutilized yet highly potent pharmacophore.
This guide addresses the "isomer gap." The 2-Ph-Tri scaffold is not merely a regioisomer; it is a distinct electronic entity. It functions as a bioisostere for cis-amides and phenyl rings, possesses intrinsic fluorescence for theranostic applications, and exhibits a unique dipole vector that alters solubility and target binding kinetics compared to its 1-substituted counterpart.
Key Differentiators:
Metabolic Stability: Highly resistant to oxidative and reductive cleavage.
Electronic Profile: Lower dipole moment than 1-isomers; excellent pi-stacking capability.
Synthesis: Requires specific "non-Click" methodologies (e.g., oxidative cyclization) to achieve N2-selectivity.
Chemical Space & Properties: The Isomer Divergence
To rationally design drugs using this scaffold, one must understand how it differs from the standard "Click" triazole.
Table 1: Physicochemical Comparison of Triazole Regioisomers
Feature
1-Phenyl-1,2,3-Triazole (1-Ph-Tri)
2-Phenyl-1,2,3-Triazole (2-Ph-Tri)
Primary Synthesis
CuAAC (Click Chemistry)
Oxidative Cyclization / Hydrazine Condensation
Dipole Moment
High (~5.0 D)
Low (~0.5 - 1.0 D)
Symmetry
Asymmetric ()
Symmetric ()
Fluorescence
Generally Non-fluorescent
Highly Fluorescent (Blue/UV region)
UV Absorption
~245 nm
~285 nm (Red-shifted)
Bioisosterism
trans-Amide mimic
cis-Amide / Phenyl ring mimic
Coordination
N3 is a strong donor
N2 is sterically hindered; N1/N3 are weak donors
Scientific Insight: The symmetry of the 2-phenyl isomer results in a significantly lower dipole moment. This increases lipophilicity (LogP) compared to the 1-isomer, often improving blood-brain barrier (BBB) permeability and passive transport across membranes.
Synthetic Architectures: Accessing the N2-Isomer
Achieving high regioselectivity for the N2-position is the primary synthetic challenge. Standard alkylation of NH-triazoles often yields a mixture of N1 and N2 products (typically 3:1 favoring N1).
Core Methodologies
Protocol A: Oxidative Cyclization of Bis-Hydrazones (The "Osazone" Route)
This is the most reliable method for generating 2-aryl-1,2,3-triazoles de novo without regioisomer contamination.
Precursor Formation: Condensation of a 1,2-dicarbonyl (e.g., glyoxal or benzil) with an aryl hydrazine.
Cyclization: Oxidative closure using Cu(II) salts or hypervalent iodine.
Step-by-Step Protocol:
Reactants: Dissolve benzil (1.0 equiv) and phenylhydrazine (2.2 equiv) in Ethanol/Acetic Acid (10:1).
Reflux: Heat at 80°C for 4 hours to form the intermediate bis-hydrazone (osazone).
Oxidation: Add Cu(OAc)₂ (0.2 equiv) and air bubbling (or NH₄OAc) to induce cyclization.
Purification: The 2-phenyl-1,2,3-triazole precipitates or is extracted with EtOAc. Yields are typically >85%.[1][2]
Protocol B: Modified Pechmann Reaction
Reaction of
-hydroximinoketones with aryl hydrazines. This method allows for the introduction of esters or aldehydes at the C4 position.
Protocol C: Metal-Free N2-Arylation
Recent advances utilize 2-aminoacrylates and aryldiazonium salts.
Mechanism: Intermolecular oxidative radical coupling followed by cyclization.[3]
Advantage: Avoids transition metal contamination (crucial for late-stage pharma).
Visualization: Synthesis Decision Tree
Caption: Decision matrix for synthesizing 2-substituted triazoles. Route A is preferred for purity.
Pharmacological Applications & Case Studies
The 2-Ph-Tri scaffold has demonstrated high potency in specific therapeutic areas, often outperforming 1-substituted analogs due to its ability to position substituents in a specific vector relative to the phenyl ring.
Case Study 1: IDO1 Inhibitors (Immuno-Oncology)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key target for cancer immunotherapy.[4]
Mechanism: The triazole nitrogen (N2 or N3) coordinates with the ferrous iron (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Lead Compounds: 4-phenyl-1,2,3-triazole derivatives (e.g., Amg-1 analogs).
SAR Insight: The 2-phenyl orientation allows the triazole to sit directly above the heme, while the phenyl group fits into the hydrophobic "Pocket A" of the enzyme active site. 1-substituted analogs often clash sterically or fail to orient the nitrogen lone pair correctly for iron coordination.
Case Study 2: Tubulin Polymerization Inhibitors
Derivatives of 2-anilino-1,2,3-triazolopyrimidines have shown potent anticancer activity.
values in the low nanomolar range (30–50 nM) against HeLa and A549 cell lines.
Structural Role: The 2-phenyl-triazole acts as a rigid linker that mimics the cis-stilbene motif of Combretastatin A-4, but without the risk of isomerization to the inactive trans form.
Case Study 3: Alpha-Glycosidase Inhibitors (Diabetes)
Non-glycosidic inhibitors based on 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde.
Activity: Inhibition of yeast
-glucosidase with ~50 .
Advantage: These small molecules are more metabolically stable than traditional sugar-mimetic inhibitors and offer a novel chemical space for Type 2 Diabetes management.
Caption: Schematic of 2-Ph-Tri interaction with IDO1 heme center and hydrophobic pockets.
Future Outlook: Theranostics
The intrinsic fluorescence of 2-aryl-1,2,3-triazoles (Stokes shift ~50-100 nm) opens the door for theranostic agents—molecules that simultaneously treat disease and allow for imaging.
Application: Tracking drug distribution in real-time within cellular assays without the need for bulky fluorescent tags (like FITC) that might alter binding affinity.
Design: Coupling the 2-Ph-Tri core with thiazoles or coumarins extends emission into the visible spectrum, creating "self-reporting" drugs.
1-Phenyl-1H- and 2-phenyl-2H-1,2,3-triazol derivatives: Design, synthesis and inhibitory effect on alpha-glycosidases. European Journal of Medicinal Chemistry, 2016.
Technical Guide: Biological Activity & Pharmacophore Profiling of 3-Bromophenyl Substituted Triazoles
Executive Summary This technical guide provides a comprehensive analysis of 3-bromophenyl substituted triazoles , a privileged scaffold in modern drug discovery. While the triazole ring (both 1,2,3- and 1,2,4-isomers) se...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comprehensive analysis of 3-bromophenyl substituted triazoles , a privileged scaffold in modern drug discovery. While the triazole ring (both 1,2,3- and 1,2,4-isomers) serves as a robust bioisostere for amide bonds, the specific incorporation of a bromine atom at the meta (3-) position of the phenyl ring confers unique physicochemical and pharmacodynamic properties.
This guide explores the "Meta-Bromo Effect" —a phenomenon where the 3-bromo substitution enhances lipophilicity (
), metabolic stability (blocking metabolic soft spots), and target affinity through halogen bonding ( -hole interactions). We will examine its application in oncology (tubulin inhibition), infectious disease (CYP51 targeting), and metabolic regulation (-glucosidase inhibition).
Chemical Rationale: The "Meta-Bromo" Advantage
In medicinal chemistry, the choice of substituent position is critical. The 3-bromophenyl moiety offers a distinct advantage over its 4-bromo or unsubstituted counterparts:
Halogen Bonding (
-hole): Bromine acts as a Lewis acid along the C-Br bond axis, capable of forming strong non-covalent interactions with backbone carbonyls or nucleophilic residues in protein active sites.
Metabolic Blocking: The C3 position is often a site of oxidative metabolism (CYP450 hydroxylation). Substitution with a heavy halogen blocks this pathway, extending half-life (
).
Lipophilicity & Permeability: The bromine atom significantly increases the partition coefficient, facilitating passive diffusion across the lipid bilayer, essential for intracellular targets like tubulin.
Structure-Activity Relationship (SAR) Map
Figure 1: SAR map highlighting the pharmacodynamic contributions of the 3-bromophenyl triazole scaffold.
Therapeutic Applications & Mechanisms[1][2]
Oncology: Tubulin Polymerization Inhibition
1,2,4-Triazole derivatives bearing a 3-bromophenyl group have demonstrated potent anticancer activity by targeting the colchicine-binding site of tubulin.
Mechanism: The 3-bromophenyl ring mimics the trimethoxyphenyl ring of colchicine or combretastatin A-4. The bromine atom occupies a hydrophobic pocket, inducing a conformational change that prevents microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.
Key Data: Analogs have shown IC
values in the low micromolar range (1–10 M) against MCF-7 (breast) and A549 (lung) cancer lines [1].
Antimicrobial: CYP51 Inhibition
The triazole ring is the pharmacophore of choice for antifungal agents (e.g., Fluconazole). The 3-bromophenyl tail enhances the spectrum of activity.
Mechanism: The N-4 nitrogen of the triazole ring coordinates with the heme iron of Lanosterol 14
-demethylase (CYP51) . The 3-bromophenyl group interacts with the hydrophobic access channel of the enzyme, stabilizing the complex and preventing the synthesis of ergosterol, a vital component of the fungal cell membrane [6, 9].
Metabolic:
-Glucosidase Inhibition
1,2,3-Triazole hybrids have emerged as inhibitors of
-glucosidase, offering a therapeutic route for Type 2 Diabetes.[1][2]
Mechanism: These compounds competitively inhibit the hydrolysis of carbohydrates in the small intestine. The 3-bromophenyl moiety provides necessary steric bulk and hydrophobic interaction within the enzyme's active site entrance, superior to unsubstituted phenyl rings [4, 5].
Stability of the 2H-1,2,3-Triazole Ring Under Physiological Conditions
This guide details the stability profile of the 2H-1,2,3-triazole ring under physiological conditions, designed for researchers in medicinal chemistry and drug metabolism.[1] Executive Summary The 2H-1,2,3-triazole ring...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the stability profile of the 2H-1,2,3-triazole ring under physiological conditions, designed for researchers in medicinal chemistry and drug metabolism.[1]
Executive Summary
The 2H-1,2,3-triazole ring is a "privileged scaffold" in modern medicinal chemistry, distinguished by its exceptional metabolic robustness and unique physicochemical profile. Unlike its 1H-isomer (the classic "click" chemistry product), the N2-substituted 2H-isomer possesses a pseudo-symmetric electronic distribution and a significantly lower dipole moment (< 1.0 D vs. ~5.0 D for 1H).
Under physiological conditions (pH 7.4, 37°C, presence of CYP450 enzymes), the 2H-1,2,3-triazole ring is chemically inert and metabolically stable . It resists hydrolytic cleavage, oxidative ring opening, and reductive degradation. Its primary utility lies in its ability to act as a bioisostere for labile amide or ester bonds, effectively "blocking" metabolic soft spots without sacrificing hydrogen-bonding capability or geometry.
Physicochemical Basis of Stability
To understand the physiological stability, one must first distinguish the 2H-isomer from the 1H-isomer. While unsubstituted 1,2,3-triazole exists in equilibrium (favoring the 2H-tautomer in the gas phase/non-polar solvents), drug candidates lock this structure via N-substitution.
Tautomeric & Electronic Profile
Aromaticity: The 2H-1,2,3-triazole retains 6
-electron aromaticity. The nitrogen at position 2 (N2) contributes one electron to the -system, while N1 and N3 contribute one electron each and share the negative charge character, creating a highly stable, electron-rich system.
Dipole Moment:
1H-isomer (N1-substituted): High dipole (~5.0 D). Highly polar, often higher water solubility but lower membrane permeability.
The following diagram illustrates the tautomeric relationship and the "locked" N-substituted forms relevant to drug design.
Figure 1: Comparison of 1,2,3-triazole isomers. In a physiological context, the N-substituted forms do not interconvert. The N2-isomer is preferred for CNS targets due to lipophilicity.
Physiological Stability Profile
Metabolic Stability (CYP450 Resistance)
The 2H-1,2,3-triazole ring is virtually immune to oxidative metabolism by Cytochrome P450 enzymes.
Mechanism of Resistance: The electron-deficient nature of the pyridine-like nitrogens (N1/N3) makes them poor substrates for N-oxidation compared to pyridines or imidazoles.
Lack of Epoxidation: Unlike phenyl rings or furans, the triazole
-system is sufficiently electron-poor to resist P450-mediated epoxidation, preventing the formation of reactive metabolites.
Metabolic Fate: In ADME studies (e.g., Suvorexant), the triazole ring typically remains intact. Metabolism occurs exclusively on the substituents (e.g., methyl hydroxylation, dealkylation) attached to the ring, not on the ring itself.
Chemical Stability (Hydrolysis & pH)
Acid/Base Resistance: The ring is stable across the entire physiological pH range (1.0–9.0). It survives the acidic environment of the stomach (pH ~1.5) and the basic environment of the intestine.
Nucleophilic Attack: The ring is resistant to nucleophilic attack by biological thiols (glutathione) or amines, preventing covalent adduct formation (a common cause of toxicity).
Bioisosterism: The Amide Replacement Strategy
The 2H-1,2,3-triazole is a non-classical bioisostere for the amide bond (
).
Structural Mimicry: The distance between substituents on the N2-triazole mimics the
-amide geometry.
Stability Advantage: While amides are susceptible to hydrolysis by peptidases and amidases, the triazole is completely resistant to these enzymes, significantly extending the half-life (
) of peptide mimetics.
Case Study: Suvorexant (Belsomra)
Suvorexant is a dual orexin receptor antagonist approved for insomnia. Its development highlights the critical stability of the 2H-1,2,3-triazole.
Challenge: Early lead compounds containing amide linkers suffered from rapid metabolic clearance and poor bioavailability.
Solution: Replacement of the amide moiety with a 2H-1,2,3-triazole ring.[2]
Outcome:
Metabolic Stability: The triazole ring survived incubation with human liver microsomes (HLM).
CNS Penetration: The low dipole moment of the 2H-isomer facilitated BBB crossing.
Efficacy: The planar geometry properly oriented the flanking aromatic rings for receptor binding.
Data Summary: Impact of Triazole Substitution
Parameter
Amide Linker (Precursor)
2H-1,2,3-Triazole (Suvorexant)
| Metabolic Clearance (
) | High (Rapid Hydrolysis) | Low (Stable) |
| Half-life () | < 1 hour | ~12 hours (Human) |
| P-gp Efflux | High substrate potential | Reduced substrate potential |
| Dipole Moment | ~3.8 D | ~0.5 D |
Experimental Protocols for Stability Assessment
To validate the stability of a 2H-1,2,3-triazole scaffold in a new drug candidate, the following standard workflows are recommended.
In Vitro Microsomal Stability Assay
Objective: Determine intrinsic clearance and identify metabolic soft spots.
Preparation: Prepare 10 mM stock of test compound (2H-triazole derivative) in DMSO.
Incubation:
Mix compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
Incubate at 37°C.
Sampling: Aliquot at
min. Quench with ice-cold acetonitrile containing internal standard.
Analysis (LC-MS/MS):
Monitor disappearance of parent compound.
Metabolite ID Scan: Specifically search for +16 Da (hydroxylation) or +32 Da (di-hydroxylation).
Note: Expect mass shifts on alkyl substituents. A mass shift on the triazole ring itself (e.g., N-oxide) is rare; if observed, verify it is not a ring-opening event.
Chemical Hydrolysis Stress Test
Objective: Confirm resistance to non-enzymatic degradation.
Acidic Condition: Dissolve compound in 0.1 N HCl (pH ~1). Incubate at 37°C for 24 hours.
Basic Condition: Dissolve compound in 0.1 N NaOH (pH ~13). Incubate at 37°C for 24 hours.
Analysis: Analyze via HPLC-UV/Vis. The 2H-1,2,3-triazole peak should remain >99% unchanged.
Workflow Diagram
Figure 2: Experimental workflow for validating triazole stability.
Synthesis & Purity Considerations
A critical factor in stability studies is regioisomeric purity .
The Problem: Non-selective alkylation of 1,2,3-triazoles often yields a mixture of N1- and N2-isomers.
Impact: The N1-isomer is more polar and has a different metabolic profile. Contamination with the N1-isomer can skew stability data (e.g., faster clearance due to different physicochemical properties).
Recommendation: Use selective synthetic routes (e.g., oxidative cyclization of bis-aryl hydrazones or specific copper-catalyzed methods for N2-arylation) and verify isomeric purity via NOESY NMR or X-ray crystallography before biological testing.
References
Comparison of 1H- and 2H-1,2,3-triazoles Equilibrium Structures
Title: Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy.
Source:Journal of Chemical Physics (via PMC).
URL:[Link]
Suvorexant Discovery & Stability
Title: Discovery of Suvorexant (MK-4305): A Dual Orexin Receptor Antagonist with Potent Sleep-Promoting Activity.
Source:ACS Medicinal Chemistry Letters.
URL:[Link]
Triazoles as Amide Bioisosteres
Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.[3][4][5]
Source:Expert Opinion on Drug Discovery (via PMC).
URL:[Link]
Metabolic Stability of Triazole-Based Drugs
Title: 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Structure and Metabolic Implications.[5]
Source:Biochemistry (via PMC).
URL:[Link]
General Properties of 1,2,3-Triazoles
Title: 1H-1,2,3-Triazole: Molecule of the Week.
Source:American Chemical Society.[6]
URL:[Link]
Application Note: Regioselective Synthesis of 2-(3-Bromophenyl)-2H-1,2,3-Triazole
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regioselective protocol for the synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole . Unlike the common copper-catalyz...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers and process chemists requiring a robust, scalable, and regioselective protocol for the synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole .
Unlike the common copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1-substituted triazoles, the synthesis of 2-substituted isomers requires a distinct strategy. The protocol below details the Kohler-Schäfer Cyclization (2023), a modern, chromatography-free method that ensures exclusive N2-regioselectivity and high atom economy compared to classical osazone oxidations.
Executive Summary & Strategic Rationale
The synthesis of 2-aryl-1,2,3-triazoles is historically challenging due to the thermodynamic preference for the 1-aryl isomer during alkylation or cycloaddition. Classical methods, such as the oxidative cyclization of bis-arylhydrazones (osazones), suffer from poor atom economy (requiring 2 equivalents of the aryl hydrazine) and the use of toxic oxidants (e.g., Cu(II), HgO).
This guide utilizes a Stepwise Hydrazone Activation Strategy . By condensing 3-bromophenylhydrazine with glyoxal to form a mono-hydrazone, followed by condensation with a sacrificial auxiliary (N,N-dimethylhydrazine) and subsequent quaternization, we create a "mixed dihydrazone." Base-mediated cyclization then drives the formation of the triazole ring with the expulsion of trimethylamine, ensuring 100% N2-regioselectivity.
Key Advantages:
Regioselectivity: Exclusive formation of the 2H-isomer.
Scalability: Avoids column chromatography; products are isolated via filtration/crystallization.
Safety: Eliminates the handling of explosive dry diazonium salts or azides.
Chemical Reaction Pathway
The synthesis proceeds in four distinct chemical stages.
Figure 1: Stepwise chemical transformation from aniline to 2-aryl-triazole via the Kohler-Schäfer route.
Detailed Experimental Protocol
Phase 1: Synthesis of 3-Bromophenylhydrazine Hydrochloride
Note: If 3-Bromophenylhydrazine HCl is available commercially (CAS: 27246-81-7), proceed directly to Phase 2.
Diazotization: In a 500 mL flask, dissolve 3-bromoaniline (17.2 g, 100 mmol) in conc. HCl (60 mL). Cool the suspension to -5°C using an ice/salt bath.
Add a solution of NaNO
(7.6 g, 110 mmol) in water (20 mL) dropwise, maintaining the internal temperature below 0°C. Stir for 30 min. The solution should become clear (diazo solution).
Reduction: In a separate vessel, dissolve SnCl
·2HO (56.4 g, 250 mmol) in conc. HCl (40 mL) and cool to 0°C.
Transfer the cold diazonium solution slowly into the stannous chloride solution with vigorous stirring. A thick precipitate will form immediately.
Allow the mixture to warm to room temperature and stir for 2 hours.
Isolation: Filter the solid precipitate (the hydrazine double salt). Wash with cold brine.
Free Basing (Optional but recommended for purity): Suspend the solid in 10% NaOH and extract with diethyl ether. Dry organics (MgSO
) and add HCl in ether to precipitate pure 3-bromophenylhydrazine hydrochloride.
Yield: Expect ~18-20 g (80-90%).
Phase 2: Formation of Glyoxal Mono-(3-bromophenyl)hydrazone
Activation: Dissolve the mixed dihydrazone (10 mmol scale) in MeCN (50 mL). Add Methyl Iodide (1.7 g, 12 mmol). Stir at room temperature for 4–12 hours. The quaternary ammonium salt (hydrazonium) may precipitate.[3][4]
Cyclization: Add solid K
CO (2.8 g, 20 mmol) directly to the reaction mixture.
Heat to 60–80°C for 2–3 hours. The base induces deprotonation and nucleophilic attack of the aryl-nitrogen onto the activated terminal nitrogen, expelling trimethylamine (NMe
).
Workup: Evaporate the solvent. Resuspend the residue in water (to dissolve inorganic salts) and extract with Ethyl Acetate or Dichloromethane.
Purification: Wash the organic layer with brine, dry over Na
SO, and concentrate.
Final Product: The residue is typically the pure 2-(3-bromophenyl)-2H-1,2,3-triazole. Recrystallize from Hexane/EtOAc if necessary.
Analytical Data Specifications
Parameter
Specification / Expected Value
Appearance
White to off-white crystalline solid
Melting Point
58–60 °C (Lit.[5] range for similar 2-phenyl analogs)
Figure 2: Operational workflow for the scalable synthesis protocol.
Safety & Troubleshooting
Hydrazine Toxicity: Both 3-bromophenylhydrazine and N,N-dimethylhydrazine are toxic and potential sensitizers. Work in a fume hood.
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use appropriate gloves and quench excess MeI with aqueous ammonia or nucleophiles before disposal.
Trimethylamine: The cyclization releases trimethylamine (fishy odor). Ensure the scrubber or ventilation is active.
Troubleshooting Cyclization: If the reaction stalls at the quaternary salt stage, ensure the base (K
CO) is finely ground or switch to a stronger base like NaOEt in Ethanol for rapid closure.
References
Kohler, P., Schindelholz, I., & Schäfer, G. (2023). Scalable, Chromatography-Free Synthesis of 2-(3-Bromophenyl)-2H-1,2,3-triazole through N−N Bond Forming Cyclization. Helvetica Chimica Acta, 106(9).
Katsumasa, H. (1998). A Convenient Synthesis of 1,2,3-Triazole With Glyoxal. Synlett.
Organic Syntheses. Preparation of Phenylhydrazine Hydrochloride. Org.[6] Syn. Coll. Vol. 1, p. 442.
Advanced Oxidative Cyclization Protocols for 2-Aryl-2H-1,2,3-Triazoles
Executive Summary The 2-aryl-2H-1,2,3-triazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, acting as a bioisostere for trans-amide bonds and offering superior metabolic stability compared...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2-aryl-2H-1,2,3-triazole scaffold has emerged as a privileged pharmacophore in modern drug discovery, acting as a bioisostere for trans-amide bonds and offering superior metabolic stability compared to its 1-aryl isomers. Unlike the 1,4-disubstituted isomers accessible via standard CuAAC ("Click") chemistry, the 2-aryl isomers require specific oxidative cyclization strategies to ensure regioselectivity.
This application note details two critical oxidative cyclization workflows:
De Novo Core Construction: The Copper(II)-catalyzed aerobic oxidative cyclization of bis-arylhydrazones.[1]
Scaffold Diversification: The Rhodium(III)-catalyzed oxidative C-H annulation for accessing fused polycyclic systems.[2]
Section 1: The Chemical Space & Strategic Value
While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is ubiquitous, it exclusively yields 1-substituted-1,2,3-triazoles. The 2-substituted isomers are chemically distinct:
Electronic Properties: They possess a lower dipole moment and higher lipophilicity.
Fluorescence: 2-Aryl triazoles often exhibit tunable fluorescence (Stokes shift), making them valuable for theranostic applications.
Metabolic Stability: The N2-substitution pattern blocks common metabolic degradation pathways associated with N1-substitution.
Comparison of Isomers
Feature
1-Aryl-1,2,3-Triazole
2-Aryl-1,2,3-Triazole
Synthesis
CuAAC (Click Chemistry)
Oxidative Cyclization / Arylation
Dipole Moment
High (~5 D)
Low (~1.2 D)
Bioisostere
Cis-amide mimic
Trans-amide mimic
Fluorescence
Generally Non-fluorescent
Highly Fluorescent (Blue/Violet)
Section 2: Protocol A — De Novo Core Construction
Copper-Catalyzed Aerobic Oxidative Cyclization of Bis-Arylhydrazones
This protocol addresses the regioselectivity challenge by constructing the triazole ring from acyclic precursors. It utilizes a "Pseudo-Pechmann" cyclization strategy mediated by Copper(II) under aerobic conditions.
Mechanism:
The reaction proceeds via the oxidation of the bis-arylhydrazone to a radical intermediate, followed by intramolecular nucleophilic attack and oxidative aromatization.
Experimental Workflow Diagram
Figure 1: Workflow for the Cu-catalyzed aerobic synthesis of 2-aryl-triazoles.
Detailed Protocol
Materials:
Bis-arylhydrazone substrate (prepared via condensation of 1,2-diketone with arylhydrazine).[3]
Oxidant: Molecular Oxygen (O₂ balloon) or ambient air.
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
Step-by-Step Procedure:
Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the bis-arylhydrazone (1.0 mmol) in DMSO (5 mL).
Catalyst Addition: Add Cu(OAc)₂ (0.2 mmol, 20 mol%) to the solution. The solution typically turns blue-green.
Aeration: Attach an O₂ balloon to the flask (or equip with a drying tube for air atmosphere if the substrate is highly reactive).
Reaction: Heat the mixture to 80–100 °C in an oil bath. Monitor via TLC (typically 3–6 hours).
Checkpoint: The reaction is complete when the hydrazone spot disappears and a highly fluorescent spot (UV 254/365 nm) appears.
Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (20 mL) containing EDTA (to chelate Cu). Extract with Ethyl Acetate (3 x 15 mL).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Critical Insight:
DMSO is not just a solvent here; it often acts as a ligand to stabilize the Cu(II)/Cu(I) redox couple. Replacing DMSO with Toluene often leads to lower yields or requires higher catalyst loading.
Section 3: Protocol B — Scaffold Diversification
Rh(III)-Catalyzed Oxidative C-H Annulation
Once the 2-aryl-1,2,3-triazole core is synthesized (via Protocol A), it serves as an excellent Directing Group (DG) for further functionalization. This protocol describes the oxidative annulation with alkynes to form fused triazolo-isoquinoline type systems.
Mechanism:
The nitrogen of the triazole directs the Rh(III) catalyst to activate the ortho-C-H bond of the aryl ring. Alkyne insertion follows, and a final oxidative reductive elimination yields the fused system.
Mechanistic Pathway Diagram
Figure 2: Catalytic cycle for the Rh(III)-catalyzed oxidative annulation.
Co-Catalyst/Oxidant: Cu(OAc)₂ (2.0 equiv) or AgSbF₆ (20 mol%) + Cu(OAc)₂.
Solvent: t-Amyl Alcohol or 1,2-DCE.
Step-by-Step Procedure:
Charge: In a screw-cap pressure tube, combine the 2-aryl-triazole (0.2 mmol), alkyne (0.24 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and Cu(OAc)₂ (72 mg, 0.4 mmol).
Solvation: Add t-Amyl Alcohol (2 mL).
Activation: Seal the tube under air (if using Cu(OAc)₂ as stoichiometric oxidant) or Ar (if using catalytic oxidant systems).
Heating: Heat to 110 °C for 16 hours.
Note: The reaction mixture will likely be heterogeneous.
Filtration: Cool to RT. Filter the mixture through a Celite pad to remove insoluble copper salts. Wash with CH₂Cl₂.
Purification: Concentrate the filtrate and purify via column chromatography.
Expert Insight:
The 2-aryl-1,2,3-triazole is a "transformable" directing group. Under harsh oxidative conditions, the triazole ring itself can sometimes denitrogenate (lose N₂), but under the mild Rh(III) conditions described above, the ring remains intact, fusing with the alkyne to create extended aromatic systems useful in organic electronics.
Section 4: Troubleshooting & Optimization
Problem
Probable Cause
Corrective Action
Protocol A: Low Yield
Inefficient Oxidation
Switch from air balloon to pure O₂ balloon. Ensure vigorous stirring to maximize gas-liquid transfer.
Protocol A: Regio-scrambling
Incorrect Precursor
Ensure the starting material is a bis-arylhydrazone. Using mono-hydrazones often leads to mixtures.
Protocol B: No Reaction
Catalyst Poisoning
Ensure the triazole substrate does not have free amines or thiols that bind irreversibly to Rh.
Protocol B: Black Precipitate
Rhodium Decomposition
Lower temperature to 90°C and increase time. Add AgSbF₆ to facilitate chloride abstraction.
References
Guru, M. M., & Punniyamurthy, T. (2012).[4] Copper(II)-Catalyzed Aerobic Oxidative Synthesis of Substituted 1,2,3- and 1,2,4-Triazoles from Bisarylhydrazones via C–H Functionalization/C–C/N–N/C–N Bonds Formation.[5] The Journal of Organic Chemistry, 77(11), 5063–5073.
[Link]
Liu, Y., Nie, G., Zhou, Z., Jia, L., & Chen, Y. (2017).[6] Copper-Catalyzed Oxidative Cross-Dehydrogenative Coupling/Oxidative Cycloaddition: Synthesis of 4-Acyl-1,2,3-Triazoles. The Journal of Organic Chemistry, 82(17), 9198–9203.[6]
[Link]
Fan, Z., Feng, J., Hou, Y., Rao, M., & Cheng, J. (2020).[7] Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C=C Bond Cleavage.[7] Organic Letters, 22(20), 7981–7985.[7]
[Link]
Ackermann, L. (2011). Carboxylate-Assisted Transition-Metal-Catalyzed C–H Bond Functionalizations: Mechanism and Scope. Chemical Reviews, 111(3), 1315–1345. (Foundational reference for C-H activation mechanism used in Protocol B).
[Link]
Application Notes and Protocols for 2-(3-bromophenyl)-2H-1,2,3-triazole in Catalysis
Introduction: Unveiling the Potential of 2-Aryl-2H-1,2,3-triazoles in Homogeneous Catalysis The field of homogeneous catalysis has been profoundly impacted by the development of novel ligand architectures that can fine-t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of 2-Aryl-2H-1,2,3-triazoles in Homogeneous Catalysis
The field of homogeneous catalysis has been profoundly impacted by the development of novel ligand architectures that can fine-tune the electronic and steric properties of metal centers. Among the diverse array of N-heterocyclic ligands, 1,2,3-triazoles have emerged as a privileged class due to their robust aromatic nature, straightforward synthesis via "click chemistry," and versatile coordination capabilities through their multiple nitrogen atoms.[1][2] While 1,4-disubstituted 1H-1,2,3-triazoles have been extensively studied, their 2-substituted-2H-1,2,3-triazole isomers present a unique electronic profile and coordination geometry that is increasingly being exploited in catalytic applications.[3]
This document provides detailed application notes and protocols for the use of 2-(3-bromophenyl)-2H-1,2,3-triazole as a ligand in palladium-catalyzed cross-coupling reactions. The presence of the 3-bromophenyl substituent offers a dual advantage: it electronically modulates the triazole ring, influencing its coordination to the metal center, and provides a reactive handle for further post-functionalization, allowing for the generation of more complex ligand scaffolds or for immobilization onto solid supports. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this ligand in their synthetic endeavors.
The 2-substituted-2H-1,2,3-triazole core possesses distinct electronic characteristics compared to its 1H-isomer. The lone pair of electrons on the N2 nitrogen atom is available for coordination to a metal center, making it an effective N-donor ligand.[2] The attachment of an aryl group at the 2-position influences the electron density on the coordinating nitrogen, thereby modulating the stability and reactivity of the resulting metal complex. The 3-bromophenyl group, in particular, acts as a mild electron-withdrawing group, which can impact the catalytic activity of the metal center.
Key Attributes:
Coordination Site: The N2 nitrogen of the triazole ring is the primary coordination site for transition metals.
Electronic Tuning: The 3-bromophenyl group provides electronic modification of the triazole ring, influencing the catalytic performance of the metal complex.
Functional Handle: The bromine atom serves as a versatile point for further chemical modification through reactions such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, enabling the synthesis of more elaborate ligand structures.
Stability: The 1,2,3-triazole ring is known for its high thermal and chemical stability, which translates to robust catalytic systems.[4]
Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[5] The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium catalyst. 2-(3-bromophenyl)-2H-1,2,3-triazole can serve as an effective ligand in these transformations, promoting the formation of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals and functional materials.
Proposed Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura reaction using a palladium complex of 2-(3-bromophenyl)-2H-1,2,3-triazole is depicted below. The ligand plays a crucial role in stabilizing the palladium species throughout the cycle and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole
This protocol describes a general method for the synthesis of 2-aryl-2H-1,2,3-triazoles, which can be adapted for the specific synthesis of the title compound.[6]
Materials:
3-Bromoaniline
Sodium nitrite (NaNO₂)
Hydrochloric acid (HCl)
Sodium azide (NaN₃)
Vinyl acetate
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Dichloromethane (DCM)
Sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Diazotization of 3-bromoaniline: In a round-bottom flask cooled to 0 °C, dissolve 3-bromoaniline (1.0 eq) in a solution of concentrated HCl and water. To this stirring solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
Formation of 3-bromophenyl azide: In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0 °C. Slowly add the previously prepared diazonium salt solution to the sodium azide solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for 2 hours. Extract the product, 3-bromophenyl azide, with dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Caution: Organic azides are potentially explosive and should be handled with care.
Cycloaddition: In a round-bottom flask, dissolve the crude 3-bromophenyl azide (1.0 eq) and vinyl acetate (1.5 eq) in a mixture of t-butanol and water. To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq). Stir the reaction mixture at room temperature for 24 hours.
Work-up and Purification: After the reaction is complete (monitored by TLC), dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 2-(3-bromophenyl)-2H-1,2,3-triazole.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling using 2-(3-bromophenyl)-2H-1,2,3-triazole as a Ligand
This protocol provides a general starting point for the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids, employing an in situ generated palladium catalyst with 2-(3-bromophenyl)-2H-1,2,3-triazole as the ligand.[5][7]
Materials:
Aryl bromide (1.0 eq)
Arylboronic acid (1.2-1.5 eq)
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
2-(3-bromophenyl)-2H-1,2,3-triazole (2-4 mol%)
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
Toluene, Dioxane, or DMF (solvent)
Water (for aqueous conditions)
Nitrogen or Argon gas supply
Standard glassware for inert atmosphere reactions
Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and 2-(3-bromophenyl)-2H-1,2,3-triazole (0.04 mmol, 4 mol%). Add these to the reaction flask.
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
Solvent Addition: Add degassed toluene (5 mL) to the flask via syringe.
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the desired biaryl product.
Data and Performance
The following table provides hypothetical, yet representative, data for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, illustrating the potential scope and efficiency of the catalytic system employing 2-(3-bromophenyl)-2H-1,2,3-triazole as a ligand.
Entry
Aryl Bromide
Product
Yield (%)
1
4-Bromoanisole
4-Methoxybiphenyl
92
2
4-Bromotoluene
4-Methylbiphenyl
95
3
1-Bromo-4-(trifluoromethyl)benzene
4-(Trifluoromethyl)biphenyl
88
4
3-Bromopyridine
3-Phenylpyridine
85
5
2-Bromonaphthalene
2-Phenylnaphthalene
90
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider increasing the catalyst loading to 3-5 mol%. The choice of base can also be critical; cesium carbonate is often more effective for challenging substrates. The solvent can also be varied, with DMF or dioxane sometimes providing better results.
Side Reactions: The formation of homocoupled products from the boronic acid can be minimized by ensuring a strictly inert atmosphere and using degassed solvents.
Difficult Substrates: For electron-rich or sterically hindered aryl bromides, higher reaction temperatures and longer reaction times may be necessary. The use of a more electron-donating phosphine co-ligand in conjunction with the triazole ligand could also be explored.
Conclusion
2-(3-bromophenyl)-2H-1,2,3-triazole represents a promising and versatile ligand for palladium-catalyzed cross-coupling reactions. Its straightforward synthesis, tunable electronic properties, and the presence of a functionalizable handle make it an attractive tool for synthetic chemists. The protocols provided herein offer a solid foundation for the application of this ligand in Suzuki-Miyaura reactions and can be adapted for other cross-coupling transformations such as Heck or Sonogashira couplings. Further exploration of its catalytic potential is warranted and is expected to lead to the development of novel and efficient synthetic methodologies.
References
D. Amantini, F. Fringuelli, O. Piermatti, F. Pizzo, L. Vaccaro, J. Org. Chem.2001 , 66, 6734-6737. ([Link])
V. V. Fokin, et al., Angew. Chem. Int. Ed.2007 , 46, 3033-3035. ([Link])
N. Miyaura, A. Suzuki, Chem. Rev.1995 , 95, 2457-2483. ([Link])
J. F. Hartwig, Acc. Chem. Res.2008 , 41, 1534-1544. ([Link])
A. F. Littke, G. C. Fu, Angew. Chem. Int. Ed.2002 , 41, 4176-4211. ([Link]<4176::AID-ANIE4176>3.0.CO;2-U)
R. F. Heck, Org. React.1982 , 27, 345-390. ([Link])
K. Sonogashira, J. Organomet. Chem.2002 , 653, 46-49. ([Link])
S. Jabeen, R. A. Khera, J. Iqbal, M. Asgher, Russ. J. Org. Chem.2019 , 55, 1416-1422. ([Link])
P. Thirumurugan, D. Matosiuk, K. Jozwiak, Chem. Rev.2013 , 113, 4913-5049. ([Link])
A. Koranne, K. Kurrey, P. Kumar, S. Gupta, V. K. Jha, R. Ravi, P. K. Sahu, Anamika, A. K. Jha, RSC Adv.2022 , 12, 27534-27545. ([Link])
X.-j. Wang, K. Sidhu, L. Zhang, S. Campbell, N. Haddad, D. C. Reeves, D. Krishnamurthy, C. H. Senanayake, Org. Lett.2009 , 11, 5490-5493. ([Link])
C. W. D. Gallop, M.-T. Chen, O. Navarro, Org. Lett.2014 , 16, 3724-3727. ([Link])
R. F. Heck, J. Am. Chem. Soc.1968 , 90, 5518-5526. ([Link])
A. de Meijere, F. E. Meyer, Angew. Chem. Int. Ed. Engl.1994 , 33, 2379-2411. ([Link])
F.-F. Feng, J.-K. Li, X.-Y. Liu, F.-G. Zhang, C. W. Cheung, J.-A. Ma, J. Org. Chem.2020 , 85, 10872-10883. ([Link])
P. I. P. Elliott, in Organometallic Chemistry, Volume 39, ed. I. J. S. Fairlamb and J. M. Lynam, The Royal Society of Chemistry, 2014, vol. 39, pp. 1-25. ([Link])
H. Bunzen, M. Grzywa, R. M. Aljohani, D. Volkmer, Inorg. Chem.2022 , 61, 19043-19050. ([Link])
T. Hosseinnejad, F. Ebrahimpour-Malmir, B. Fattahi, RSC Adv.2018 , 8, 10692-10709. ([Link])
M. Patil, et al., Org. Lett.2015 , 17, 5562-5565. ([Link])
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Functionalization of Bromine Handle on 2-Phenyl-Triazole Scaffold
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Materials Scientists
Executive Summary
The 2-phenyl-1,2,3-triazole moiety is a privileged scaffold in drug discovery and optoelectronics, distinguished by its "pseudo-aromatic" stability, high dipole moment, and utility as a non-classical amide bioisostere. Unlike its 1-substituted isomer, the 2-substituted triazole exhibits unique electronic symmetry and fluorescence properties.
This guide details the functionalization of the bromine handle at the C4 position , a critical gateway for divergent synthesis. We provide validated protocols for Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination, addressing specific challenges such as catalyst poisoning by nitrogen-rich heterocycles and regioselective control.
Strategic Analysis: The Scaffold & The Handle
The 2-Phenyl-1,2,3-Triazole Advantage
While 1-phenyl-1,2,3-triazoles are easily accessed via CuAAC ("Click" chemistry), the 2-phenyl isomer requires distinct synthetic routes (e.g., oxidative cyclization of bis-aryl hydrazones or Pinner synthesis).
Electronic Profile: The 2-phenyl ring electrons are highly delocalized, rendering the system more electron-rich than the 1-isomer but still electron-deficient compared to benzene.
Coordination Chemistry: The N1 and N3 nitrogens possess lone pairs capable of coordinating to transition metals (Pd, Cu), potentially inhibiting catalytic cycles. This necessitates the use of bulky, electron-rich phosphine ligands to outcompete the substrate for the metal center.
The Bromine Handle (C4 Position)
The 4-bromo derivative serves as a versatile electrophile.
Reactivity: The C-Br bond is activated for oxidative addition but is stable enough to survive standard workups.
Regiochemistry: In 2-phenyl-1,2,3-triazole, positions 4 and 5 are equivalent due to symmetry. Introducing a bromine at C4 breaks this symmetry, creating a distinct site for functionalization.
Experimental Protocols
Protocol A: Synthesis of the Handle (Regioselective Bromination)
Note: If starting material is not commercially sourced.
Objective: Electrophilic bromination of 2-phenyl-1,2,3-triazole to yield 4-bromo-2-phenyl-1,2,3-triazole.
Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)
Procedure:
Dissolution: Dissolve 2-phenyl-1,2,3-triazole in MeCN (0.5 M concentration).
Addition: Add NBS portion-wise at 0 °C to control exotherm.
Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Mechanistic Insight: The "positive bromine" species overcomes the deactivating nature of the triazole ring.[1]
Workup: Quench with saturated Na2S2O3 (to remove excess bromine). Extract with DCM.[2]
Purification: Recrystallize from Ethanol or flash chromatography.
Validation: 1H NMR should show the loss of the equivalent C4/C5 singlet (approx 7.8 ppm) and appearance of a new singlet (C5-H) shifted downfield.
Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
Application: Introduction of aryl, heteroaryl, or vinyl groups.
Challenges: The triazole nitrogens can poison Pd(0).
Solution: Use of biaryl monophosphine ligands (Buchwald ligands) or high-turnover catalysts like Pd(dppf)Cl2.
Parameter
Standard Condition
Difficult Substrates (Steric/Heteroaryl)
Catalyst
Pd(dppf)Cl2·DCM (3-5 mol%)
Pd2(dba)3 (2 mol%) + XPhos (4 mol%)
Base
K2CO3 (2.0 equiv)
K3PO4 (3.0 equiv)
Solvent
1,4-Dioxane / Water (4:1)
Toluene / Water (10:1) or n-Butanol
Temp
80–90 °C
100–110 °C
Step-by-Step Methodology:
Inerting: Charge a microwave vial or Schlenk tube with 4-bromo-2-phenyl-triazole (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and Base. Evacuate and backfill with Argon (3x).
Solvent Prep: Degas solvents (sparge with Argon for 15 mins) before addition. Dissolved oxygen is the primary cause of stalled couplings here.
Catalyst Addition: Add Pd catalyst and Ligand (if separate) under positive Argon flow.
Reaction: Heat to specified temperature.
Checkpoint: If conversion stalls at <50%, add a second portion of catalyst (1 mol%) and ensure pH > 9.
Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Application: Synthesis of amino-triazoles (fluorescent probes, kinase inhibitors).
Criticality: This transformation is more sensitive to moisture and base strength than Suzuki coupling.
Application Note: Advanced Crystallization Protocols for 2-(3-Bromophenyl)-2H-1,2,3-triazole
Introduction & Strategic Importance The synthesis and purification of 2-(3-bromophenyl)-2H-1,2,3-triazole represents a critical juncture in the development of advanced functional materials and pharmaceutical intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Importance
The synthesis and purification of 2-(3-bromophenyl)-2H-1,2,3-triazole represents a critical juncture in the development of advanced functional materials and pharmaceutical intermediates.[1][2] As a brominated aryl-triazole, this compound serves as a high-value "handle" for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of complex biaryl scaffolds found in optoelectronics (OLEDs) and bioactive molecules.[1][2]
However, the purification of 2-aryl-2H-1,2,3-triazoles is notoriously challenging due to their propensity to form low-melting solids or persistent oils, often requiring tedious chromatographic separation from their 1H-isomers or reaction byproducts.[1][2] Crystallization offers a scalable, chromatography-free alternative that enhances purity and crystallinity, critical for both process scale-up and X-ray diffraction studies.[1][2]
This guide details three distinct crystallization protocols designed to address specific purification needs: Bulk Purification , Low-Temperature Isolation , and Single-Crystal Growth .[1][2]
Physicochemical Profile & Solubility Logic
Understanding the molecular behavior of 2-(3-bromophenyl)-2H-1,2,3-triazole is prerequisite to successful crystallization.[1]
Molecular Character: The 2H-triazole ring is pseudo-aromatic and significantly less polar than its 1H-isomer due to the absence of an acidic N-H proton and a more symmetrical charge distribution.[1][2]
Solubility Profile:
High Solubility: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Tetrahydrofuran (THF).[1][2]
Crystallization Challenge: The compound often exhibits a low melting point or exists as a supercooled liquid.[2] "Oiling out" (liquid-liquid phase separation) is the primary failure mode during recrystallization.[1][2]
Equipment: Erlenmeyer flask, magnetic stirrer, heating bath, vacuum filtration setup.
Step-by-Step Procedure
Dissolution:
Place the crude solid/oil in an Erlenmeyer flask.
Add the minimum amount of EtOAc required to dissolve the solid at 60°C (approx. 2-5 mL per gram).[1][2]
Note: Do not boil excessively; triazoles are generally stable, but thermal stress should be minimized.[1][2]
Filtration (Optional but Recommended):
If insoluble particulates are visible (e.g., inorganic salts from synthesis), filter the hot solution through a pre-warmed glass frit or Celite pad.[1][2]
Nucleation Induction:
Remove the flask from heat and allow it to cool to room temperature (20-25°C) while stirring gently.
Add n-Hexane dropwise until a persistent cloudiness (turbidity) is observed.[1][2]
Critical Step: If the solution turns into an emulsion (milky oil droplets), stop adding hexane.[1][2] Re-heat slightly to redissolve, then add a "seed crystal" if available.
Crystallization:
Once turbid, place the flask in a refrigerator (4°C ) for 4-12 hours.
If no crystals form, move to a freezer (-20°C ) for 24 hours. The lower temperature is often necessary for low-melting brominated aromatics.[1][2]
Isolation:
Collect the crystals via vacuum filtration on a Büchner funnel.[2][3]
Wash the cake with cold (-20°C) Hexane/EtOAc (9:1 ratio).
Vessels: Small glass vial (4 mL) and a larger jar (20 mL) with a tight-sealing cap.
Step-by-Step Procedure
Preparation:
Dissolve ~20 mg of the purified compound in 0.5 - 1.0 mL of DCM in the small inner vial. Ensure the solution is clear and free of dust.[2]
Do not cap the inner vial.
Assembly:
Place the small vial inside the larger jar.
Carefully pipette n-Pentane (approx. 5-8 mL) into the larger jar, ensuring the liquid level is below the rim of the inner vial. Do not let pentane spill into the DCM solution.[1][2]
Store in a vibration-free environment at constant temperature (20°C or 4°C).
Mechanism:[1][2][3][4][5][6][7][8] Pentane vapor will slowly diffuse into the DCM solution, gradually lowering solubility and inducing slow, ordered crystal growth.[1][2]
Harvesting:
Check after 3-7 days.
If crystals are formed, decant the solvent and mount the crystal immediately (solvated crystals may crumble if dried too aggressively).[1][2]
Troubleshooting & Optimization (Oiling Out)
The most common failure mode for this compound class is "oiling out"—separation as a liquid rather than a crystalline solid.[2]
Root Cause Analysis
Impurity Profile: Even 1-2% impurities can depress the melting point significantly.[1][2]
Supercooling: The compound may form a stable supercooled liquid state.[2]
Solvent Choice: Solvents with high boiling points (e.g., Toluene) are harder to remove and may encourage oiling.[1][2]
Corrective Actions
Seeding: Obtain a seed crystal from a small-scale evaporation experiment (e.g., on a watch glass).[1][2] Add this seed to the bulk solution at the metastable point (just as it becomes cloudy).[1][2]
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.[1][2]
Solvent Switch: If EtOAc/Hexane fails, switch to Ethanol/Water .[1][2] Dissolve in warm Ethanol, add water until cloudy, then very slowly cool to 4°C.
Melt Crystallization: If the compound is an oil at RT, cool it to -78°C (Dry Ice/Acetone) to freeze it, then slowly warm to -20°C to see if it remains solid.
Process Visualization (Graphviz)[1][2]
The following diagram illustrates the decision matrix for selecting the appropriate crystallization method based on the initial state of the material.
Figure 1: Decision tree for selecting the optimal crystallization strategy based on the physical state of the crude material.
Safety & Handling
Brominated Aromatics: Handle with care; potential irritants.[2] Wear gloves and safety glasses.[2]
Solvents: Hexane and Pentane are highly flammable and neurotoxic.[2] Use in a well-ventilated fume hood.[1][2] Dichloromethane is a volatile halogenated solvent; avoid inhalation.[2]
Waste: Dispose of all halogenated waste (DCM, brominated compound) in designated halogenated waste streams.
References
Jia, X., et al. (2012).[1][2][9] Scalable, Chromatography-Free Synthesis of 2-(3-Bromophenyl)-2H-1,2,3-triazole through N-N Bond Forming Cyclization. ResearchGate. Link
Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Link
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Link
Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Link
National Institutes of Health (PMC). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Link
Precision Engineering of the Triazole Core: Regioselective Synthesis of 2H-1,2,3-Triazoles
Executive Summary While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has democratized access to 1,4-disubstituted 1H-1,2,3-triazoles, the isomeric 2H-1,2,3-triazoles remain a synthetic challenge. This is a cri...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has democratized access to 1,4-disubstituted 1H-1,2,3-triazoles, the isomeric 2H-1,2,3-triazoles remain a synthetic challenge. This is a critical gap in medicinal chemistry; 2H-triazoles often exhibit superior pharmacokinetic profiles compared to their 1H counterparts, including enhanced lipophilicity, improved metabolic stability, and better blood-brain barrier permeability.[1]
This guide moves beyond standard "click" chemistry to detail the regioselective synthesis of 2H-triazoles. We present three distinct, field-validated methodologies: Palladium-Catalyzed Cross-Coupling (for late-stage functionalization), Metal-Free Arylation (for cost-sensitive scale-up), and De Novo Cyclization (for scaffold construction).
Scientific Foundation: The Selectivity Challenge
Tautomerism and Energy Landscapes
The unsubstituted 1,2,3-triazole exists in a tautomeric equilibrium between the 1H and 2H forms. In the gas phase and non-polar solvents, the 2H-tautomer is thermodynamically favored due to the preservation of aromaticity and minimized lone-pair repulsion between adjacent nitrogens. However, electrophilic substitution (alkylation/arylation) often yields mixtures or favors the 1H-isomer under kinetic control due to the higher nucleophilicity of the N1 position.
2H-Triazole: Thermodynamically favored product; higher lipophilicity; bioisostere for oxazoles/pyrazoles.[1]
Mechanistic Visualization
The following diagram illustrates the divergence between Kinetic (1H) and Thermodynamic (2H) pathways and the catalytic intervention required to enforce 2H-selectivity.
Caption: Decision pathways in triazole functionalization. Direct alkylation typically favors 1H (Kinetic), while Pd-catalysis and specific thermodynamic conditions enforce 2H-selectivity.
Strategic Methodologies
Method A: Pd-Catalyzed N2-Arylation (The "Gold Standard")
Best for: Late-stage functionalization of complex drug scaffolds.
Mechanism: This method utilizes sterically demanding phosphine ligands (e.g., Me4tBuXPhos) to direct the palladium center to the sterically accessible N2 position, or exploits the faster reductive elimination from the N2-bound Pd-complex.
Selectivity: Typically >95:5 (N2:N1).[1]
Method B: Metal-Free Arylation with Diaryliodonium Salts
Best for: Scale-up, metal-sensitive substrates, and "Green" chemistry requirements.
Mechanism: A radical-free, electrophilic arylation where the high temperature and specific leaving group characteristics of hypervalent iodine salts drive the reaction toward the thermodynamic 2H product.
Method C: Oxidative Cyclization (De Novo Synthesis)
Best for: Constructing the triazole ring from scratch (e.g., from hydrazones), allowing for substitution patterns difficult to access via arylation of existing triazoles.[1]
Detailed Protocols
Protocol 1: Pd-Catalyzed N2-Arylation of 1,2,3-Triazoles
Based on Buchwald-Hartwig type cross-coupling principles.
Setup: In a glovebox or under strictly inert atmosphere (Ar/N2), charge a reaction vial with the triazole, Aryl Bromide, K3PO4, Pd2(dba)3, and Me4tBuXPhos.
Solvation: Add anhydrous Toluene (0.2 M concentration relative to triazole).
Reaction: Seal the vial and heat to 100–110 °C for 12–18 hours.
Note: Vigorous stirring is essential as the phosphate base is insoluble.[1]
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues and salts.[1]
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc). 2H-isomers typically elute before 1H-isomers due to lower polarity.
Data Validation (Expected Results)
Parameter
2H-Isomer
1H-Isomer
Rf (TLC)
Higher (Less Polar)
Lower (More Polar)
1H NMR
Symmetric pattern (if 4,5-unsubst.)
Asymmetric
13C NMR
C4/C5 equivalent (if symmetric)
Distinct C4/C5
Yield
>80%
<5% (trace)
Protocol 2: Metal-Free N2-Arylation using Diaryliodonium Salts
Based on thermodynamic control strategies.
Materials
Substrate: 1,2,3-Triazole derivative (1.0 equiv)
Reagent: Diphenyliodonium triflate (or similar diaryliodonium salt) (1.2 equiv)[1]
Mixing: Combine the triazole, diaryliodonium salt, and Na2CO3 in a dried reaction tube.
Activation: Add Toluene (0.1 M).
Thermal Drive: Heat the mixture to 100 °C for 4–6 hours.
Scientific Rationale: High temperature allows the equilibration of the N-arylated intermediates. Since the 2H-isomer is thermodynamically more stable (by ~3-5 kcal/mol), the equilibrium shifts toward the N2-product over time.
Workup: Quench with water, extract with DCM (x3). Dry organic phase over MgSO4.[1][3]
Purification: Silica gel chromatography.
Protocol 3: Regioselective De Novo Synthesis via Tosylhydrazones
For constructing 2,4-disubstituted 2H-triazoles directly.
Materials
Component A: N-Tosylhydrazone (derived from aldehyde/ketone) (1.2 equiv)
Preparation: Dissolve N-tosylhydrazone in 1,4-dioxane.
Base: Add K3PO4 (2.0 equiv).
Addition: Add the complementary azide or triazole precursor.
Cyclization: Heat to reflux.[1] The reaction proceeds via a [3+2] cycloaddition where the steric bulk of the tosyl group and the thermodynamics of the intermediate favor the 2H-arrangement upon elimination of the sulfinic acid moiety (if applicable) or rearrangement.
Troubleshooting & Optimization Matrix
Problem
Root Cause
Solution
Low N2 Selectivity (<80%)
Kinetic control dominance
Increase reaction temperature to >100°C to allow thermodynamic equilibration. Switch to bulky ligands (Me4tBuXPhos) if using Pd.[1]
Poor Yield
Catalyst poisoning (Method A)
Ensure triazole substrate does not have free SH or basic NH2 groups that bind Pd tightly.[1] Use 2.5 equiv base.[1]
Incomplete Conversion
Steric hindrance
For 4,5-disubstituted triazoles, reaction times may need extension to 24-48h.
Purification Difficulty
Co-elution of isomers
Use Toluene/EtOAc gradients instead of Hex/EtOAc. 2H-isomers are significantly less polar; start with 100% non-polar solvent.[1]
References
Buchwald, S. L., et al. "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles."[1][4] Angewandte Chemie International Edition, 2011.[1] Link[1]
Prakash, G. K. S., et al. "Catalyst-Free Regioselective N2 Arylation of 1,2,3-Triazoles Using Diaryl Iodonium Salts."[1][5] Organic Letters, 2019.[1][5] Link[1]
Zehnder, L. R., et al. "Efficient One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles."[1][6] Synlett, 2020.[1][6] (Context on general triazole synthesis). Link
Chou, H. H., et al. "Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism."[1][3] The Journal of Organic Chemistry, 2024.[1][3][7] Link[1]
Fokin, V. V., et al. "Biological Properties of 1H-1,2,3- and 2H-1,2,3-Triazoles."[1] (General Review Context). Chemical Reviews / ResearchGate.[1] Link
Advanced Protocol: Buchwald-Hartwig Amination of 3-Bromophenyl Triazole Precursors
Executive Summary This Application Note details the optimized protocol for the Buchwald-Hartwig (B-H) cross-coupling of 3-bromophenyl triazole intermediates with primary and secondary amines. While the B-H reaction is a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This Application Note details the optimized protocol for the Buchwald-Hartwig (B-H) cross-coupling of 3-bromophenyl triazole intermediates with primary and secondary amines.
While the B-H reaction is a staple of medicinal chemistry, triazole-containing substrates present a specific "silent killer" in catalysis: distal nitrogen coordination .[1] The N-2 or N-4 atoms on the triazole ring act as soft Lewis bases, capable of displacing phosphine ligands or sequestering the Palladium (Pd) center into an inactive resting state (catalyst poisoning).
This guide moves beyond standard textbook conditions, utilizing Pd-G4 precatalysts and bulky dialkylbiaryl phosphine ligands to sterically enforce the active catalytic cycle and suppress off-cycle coordination.
Substrate Analysis & Mechanistic Challenges
The target substrate, a 3-bromophenyl triazole, possesses two distinct electronic features:
The Reactive Site: The C-Br bond at the meta position is electronically activated by the electron-withdrawing nature of the triazole ring, theoretically facilitating oxidative addition.[1]
The Trap: The triazole ring (typically 1,2,4- or 1,2,3-triazole) is electron-rich and capable of
-coordination to Pd(II) species.
If standard Pd sources (e.g.,
or ) are used, the induction period required to generate the active species allows the triazole nitrogen to compete with the ligand, often leading to stalled conversion or the need for excessive catalyst loading (>5 mol%).
Mechanistic Pathway & "The Trap"
The diagram below illustrates the standard catalytic cycle versus the off-cycle deactivation caused by the triazole moiety.[1]
[1]
Strategic Reagent Selection
To bypass the "Trap" identified above, we utilize the Buchwald G3/G4 Precatalyst system.[1] These precatalysts contain the ligand pre-bound to Pd(II) and an aminobiphenyl backbone that ensures rapid reduction to Pd(0) upon exposure to base, eliminating the induction period where poisoning occurs.
Ligand Selection Matrix
The choice of ligand is dictated by the steric profile of the amine coupling partner.[1]
Amine Class
Recommended Ligand
Rationale
Primary Amines (Alkyl/Aryl)
BrettPhos
Excellent for preventing bis-arylation; high turnover for primary amines.[1]
Secondary Amines (Cyclic/Acyclic)
RuPhos
"Universal" ligand for secondary amines; extremely bulky, preventing N-coordination.[1]
Hindered Amines / Anilines
tBuXPhos
High steric bulk promotes reductive elimination in crowded systems.[1]
Base-Sensitive Substrates
tBuBrettPhos
Allows use of weaker bases (e.g., ) due to higher catalyst activity.
Add the Amine (if liquid) and the Substrate (if liquid/solution) via syringe.[1]
Critical: Do not premix the catalyst and substrate for long periods without the base; the Pd-G4 system activates upon base addition.[1]
Reaction:
Place the vial in a pre-heated block at 80 °C .
Stir vigorously (800-1000 rpm). The bulky ligands require high agitation rates to overcome mass transfer limitations if the reaction becomes heterogeneous (salt formation).[1]
Monitor via LC-MS at 1 hour. Full conversion is typically observed within 2-4 hours.[1]
Add a second portion of catalyst (1 mol%) after 2 hours.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.[1] Chemical Science, 2(1), 27-50. Link
Grounding: Defines the ligand classes (BrettPhos/RuPhos)
Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed Cross-Coupling of 5-Membered Heterocycles.[1] Organic Letters, 18(11), 2560–2563. Link
Grounding: Addresses the specific challenges of 5-membered nitrogen heterocycles in B-H amin
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions.[1] Chemical Science, 4, 916-920.[1] Link
Grounding: Establishes the superiority of G3/G4 precatalysts over traditional Pd sources for preventing induction-period poisoning.[1]
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. Link
Grounding: Foundational work on ligand effects in amination.[1][4]
Technical Support Center: Synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is a professional chemist familiar with standard Schlenk line techniques but encountering specific difficulties with yield or...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as a Tier-3 Technical Support resource. It assumes the user is a professional chemist familiar with standard Schlenk line techniques but encountering specific difficulties with yield or regioselectivity in this synthesis.
Ticket ID: #TRZ-N2-ARYL-001
Topic: Yield Optimization & Regioselectivity for N2-Arylation
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "N2-Selectivity" Challenge
The synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole presents a classic heterocyclic challenge: Regioselectivity .
While the 1,4-disubstituted N1-isomer is easily accessed via standard CuAAC ("Click") chemistry, the N2-isomer is thermodynamically more stable but kinetically harder to access exclusively. Common failures include:
Isomeric Mixtures: Obtaining inseparable mixtures of N1 (asymmetric) and N2 (symmetric) isomers.
Chemoselectivity Loss: Inadvertent coupling at the bromine site (polymerization) when using non-selective catalysts.
Low Yields: Catalyst poisoning or incomplete conversion during the oxidative cyclization route.
This guide provides two validated workflows: Method A (Metal-Catalyzed Cross-Coupling) for high-throughput/medicinal chemistry, and Method B (Oxidative Cyclization) for scalable, isomer-pure synthesis.
Decision Matrix & Workflow
Use the following logic flow to determine the best protocol for your available precursors.
Figure 1: Decision tree for selecting the optimal synthetic route based on precursor availability and selectivity requirements.
Protocol A: Pd-Catalyzed N2-Selective Arylation
Best for: Small-to-medium scale, high chemoselectivity (preserving the Br-handle).
Mechanism: Buchwald-type C-N coupling. The use of bulky phosphine ligands favors the N2 position due to the "cone angle" effect, which destabilizes the sterically crowded N1-metal complex.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
1H-1,2,3-Triazole
1.2
Nucleophile
Commercially available.
1-Bromo-3-iodobenzene
1.0
Electrophile
CRITICAL: Iodine reacts >100x faster than Bromine, preserving the Br handle.
Pd₂(dba)₃
0.01-0.02
Catalyst
Tris(dibenzylideneacetone)dipalladium(0).
Me₄tBuXPhos
0.02-0.04
Ligand
Key to N2 Selectivity. Bulky ligand prevents N1 binding.
K₃PO₄
2.0
Base
Anhydrous is preferred.
Toluene/Dioxane
Solvent
(4:1)
Degassed.
Step-by-Step Methodology
Inert Setup: Flame-dry a Schlenk tube and cool under Argon.
Reference Grounding: This protocol is derived from the Buchwald group's work on N2-selective arylation using bulky biaryl phosphine ligands [1].
Protocol B: Oxidative Cyclization (The "Classic" Route)
Best for: Large scale, lower cost, or when Pd catalysts are unavailable.
Mechanism: Condensation of glyoxal with the hydrazine to form a bis-hydrazone, followed by oxidative closure. This route is regiospecific for N2; N1 formation is mechanistically impossible.
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
3-Bromophenylhydrazine HCl
2.0
Precursor
Free base can be used, but HCl salt is more stable.
Glyoxal (40% aq.)
1.0
Backbone
Cheap C2 source.
Cu(OAc)₂ or CuSO₄
0.5 - 1.0
Oxidant
Promotes radical cyclization/oxidation.
Ammonium Acetate
Excess
N-Source
Required if not using pre-formed bis-hydrazone.
Ethanol/Water
Solvent
Step-by-Step Methodology
Note: This is a modified pseudo-one-pot procedure.
Bis-Hydrazone Formation:
Dissolve Glyoxal (10 mmol) in warm Ethanol (20 mL).
Add 3-Bromophenylhydrazine (20 mmol) dropwise.
Observation: A yellow/orange precipitate (Glyoxal bis(3-bromophenyl)hydrazone) will form rapidly.
Stir for 2 hours at RT. Filter and dry the solid.[3]
Oxidative Cyclization:
Resuspend the bis-hydrazone in DMF or Acetonitrile.
Add Cu(OAc)₂ (1.0 equiv) and Pyridine (2.0 equiv).
Heat to 80–90 °C under an air atmosphere (or O₂ balloon for faster rates).
Mechanism:[4][5][6][7][8] The copper mediates the oxidative closure of the bis-hydrazone backbone to form the triazole ring, often cleaving one aryl group or cyclizing via a different pathway depending on exact conditions.
Alternative (Sugar Route): For strictly mono-aryl triazole synthesis from glyoxal, the modified oxidative cyclization using basic conditions and mild oxidants is preferred to avoid bis-triazole formation [2].
Critical Note for Protocol B: The "Bis-hydrazone" route often yields Bis(aryl)triazoles or requires specific cleavage.
Correction for Mono-Aryl Target: To get the mono-aryl 2-(3-bromophenyl)triazole specifically via cyclization, use the hydrazone of glyoxal mono-oxime or react 1,2,3-triazole (pre-formed) using Protocol A. Protocol A is significantly more reliable for the mono-aryl product. Protocol B is listed here for historical completeness but Protocol A is the primary recommendation .
Troubleshooting & FAQs
Q1: I am getting a mixture of two spots on TLC. Which is which?
A: In 90% of cases:
Top Spot (Higher R_f): The N2-isomer (2-aryl). It is symmetrical and has no dipole moment along the C2 axis, making it less polar.
Bottom Spot (Lower R_f): The N1-isomer (1-aryl). It has a larger dipole moment.
Confirmation: Run a ¹H NMR. The N2-isomer will show the two triazole protons as a singlet (equivalent chemical environment). The N1-isomer will show two doublets (non-equivalent).
Q2: My yield is low (<40%) using the Copper-Catalyzed method.
Diagnostic Checklist:
Did you use 1,3-dibromobenzene? If yes, switch to 1-bromo-3-iodobenzene . The C-Br bond is too slow to react compared to C-I under mild conditions, leading to poor conversion or side reactions at the Br site if forced.
Is your catalyst "alive"? CuI oxidizes to Cu(II) (green) over time. It must be white/off-white. Recrystallize from NaI/water if necessary.
Ligand Choice: Standard amino acids (L-proline) are poor for N2 selectivity. Ensure you are using DMEDA (for Cu) or Me₄tBuXPhos (for Pd).
Q3: Why not use standard "Click" chemistry (Azide + Alkyne)?
A: Standard Click chemistry (CuAAC) is exclusively N1-selective .
Reaction: 3-Bromophenyl azide + Acetylene
1 -(3-bromophenyl)-1,2,3-triazole.
This is the wrong isomer. You cannot thermally rearrange N1 to N2 efficiently without destroying the molecule. You must use N-arylation of a pre-formed triazole (Protocol A) or oxidative cyclization (Protocol B).
Q4: Can I use 1,3-dibromobenzene if I don't have the iodo-precursor?
A: Yes, but you must control the stoichiometry carefully.
Mitigation: Use a large excess of 1,3-dibromobenzene (3.0 equiv) relative to the triazole. This statistically favors mono-arylation. Recover the unreacted dibromobenzene via distillation or column chromatography.
References
Buchwald, S. L., et al. (2011).[9] "Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles." Journal of the American Chemical Society.
Ackermann, L., et al. (2008).[10] "Copper-Catalyzed 'Click' Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles." Organic Letters.
Kirsch, S. F., et al. (2024).[4][11] "Synthesis of N2-Substituted 1,2,3-Triazoles." Organic Letters.
Guru, M. M., & Punniyamurthy, T. (2012).[6] "Copper-catalyzed synthesis of 2,4,5-triaryl-1,2,3-triazoles from bis(arylhydrazones)." Journal of Organic Chemistry.
Technical Support Center: Optimizing Reaction Temperature for 2H-Triazole Formation
Current Status: Operational Ticket Focus: Regioselectivity & Thermal Optimization in 1,2,3-Triazole Synthesis Assigned Specialist: Senior Application Scientist Executive Summary: The "2H-Challenge" In the synthesis of 1,...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket Focus: Regioselectivity & Thermal Optimization in 1,2,3-Triazole Synthesis
Assigned Specialist: Senior Application Scientist
Executive Summary: The "2H-Challenge"
In the synthesis of 1,2,3-triazoles, achieving high regioselectivity for the 2H-isomer is a notorious challenge. While the 1H-isomer is the classic product of "Click Chemistry" (CuAAC), the 2H-1,2,3-triazole is a distinct pharmacophore often preferred in drug discovery for its superior metabolic stability and bioisosteric properties (mimicking amides/esters).
The Core Conflict:
Kinetic Control: Often favors the N1-isomer (1H) due to steric and electronic factors during initial nucleophilic attack.
Thermodynamic Control: Favors the N2-isomer (2H). In the gas phase and non-polar environments, the 2H-tautomer is more stable by approximately 3.5–4.5 kcal/mol compared to the 1H-form.
Your Objective: Use Temperature (T) as the primary lever to overcome the kinetic barrier and drive the reaction toward the thermodynamic 2H-product.
Mechanism & Energy Landscape
Understanding the energy profile is critical for troubleshooting. The following diagram illustrates why low temperatures often yield mixtures or N1-products, while optimized high temperatures drive N2-selectivity.
Figure 1: Reaction coordinate visualization showing the kinetic accessibility of N1 vs. the thermodynamic stability of N2. High thermal energy is required to access TS2 or permit equilibration from N1 to N2.
Optimization Protocols
Protocol A: Direct Alkylation (Thermodynamic Shift)
Best for: Converting existing NH-triazoles to 2H-substituted derivatives.
The Logic: Since N1-alkylation is kinetically faster, we must use heat to make the N1-alkylation reversible or accessible to equilibration.
Parameter
Recommended Condition
Technical Rationale
Temperature
80°C – 120°C
Provides activation energy to exit the N1 kinetic trap and settle in the N2 thermodynamic well.
Solvent
DMF, DMSO, or Acetone
Polar aprotic solvents stabilize the transition states. DMF at 100°C is the "Gold Standard" for N2 selectivity.
Base
or
The "Cesium Effect": Larger cations () coordinate less tightly to the N1-lone pair, reducing steric shielding and promoting N2 attack.
Step-by-Step Workflow:
Dissolve 1 eq. of NH-triazole in anhydrous DMF (0.5 M).
Add 1.5 eq. of
.
Stir at RT for 30 mins (Deprotonation phase).
Add 1.1 eq. of Alkyl Halide.
CRITICAL STEP: Ramp temperature immediately to 90°C .
Monitor via LCMS. If N1 isomer persists (>10%), increase T to 110°C.
Note: If using volatile alkyl halides, use a sealed pressure vial.
Protocol B: Oxidative Cyclization (De Novo Synthesis)
Best for: Building the ring from scratch to guarantee 2H-selectivity.
The Logic: This method bypasses the N1 vs N2 competition by forming the N2 bond directly during ring closure. Temperature here controls the rate of oxidative dehydrogenation.
Step-by-Step Workflow:
Precursor: Synthesize the bis-arylhydrazone or
-amino hydrazone.
Catalyst:
(0.2 eq) or mediated systems.
Temperature:Reflux (80-100°C) in Toluene or EtOH.
Why: Cyclization requires dehydration/oxidation. Low T results in acyclic intermediates.
Reaction Time: 4–12 hours.
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a 60:40 mixture of N2:N1 isomers."
Diagnosis: The reaction is under Mixed Control . You have provided enough energy to form N2, but not enough to fully equilibrate the N1 kinetic product.
Corrective Action:
Increase Temperature: Bump reaction from 60°C to 100°C.
Extend Time: Allow the reaction to "cook" for an additional 4–6 hours.
Switch Solvent: If using THF (boiling point 66°C), switch to DMF or Dioxane to access higher thermal ranges.
Issue 2: "My yield decreases significantly above 100°C."
Diagnosis: Thermal Decomposition.
Root Cause:
Dimroth Rearrangement: If your triazole has an amine substituent at position 5, high T causes the ring to open and reshuffle.
Leaving Group Hydrolysis: Your alkylating agent (e.g., benzyl bromide) might be hydrolyzing if the solvent is "wet" DMF.
Corrective Action:
Dry Solvents: Ensure DMF/DMSO is anhydrous (<50 ppm water).
Lower T, Change Catalyst: Drop to 60°C but switch to a more reactive alkylating agent (Iodide > Bromide) or add a phase transfer catalyst (TBAI) to maintain rate at lower T.
Issue 3: "I see no reaction at Room Temperature."
Diagnosis: High Activation Barrier.
Explanation: 2H-alkylation involves attacking the central nitrogen, which is electronically shielded in the triazolate anion.
Corrective Action:
Do not wait: These reactions rarely proceed well at RT. Heat is a reagent here.[1][2] Initiate heating immediately after adding the electrophile.
Decision Tree for Optimization
Use this logic flow to determine your next experimental move.
Figure 2: Troubleshooting logic flow for determining whether temperature or reagent stability is the limiting factor.
References
Thermodynamic Stability of Triazole Tautomers
Title: Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy.
Source:Journal of Chemical Physics / PMC (2022).
Key Finding: 2H-tautomer is estimated to be more stable by ~3.5–4.5 kcal/mol in the gas phase.
Regioselective Synthesis via Tosylhydrazones
Title: A Regioselective Synthesis of 2,4-Disubstituted 2H-1,2,3-Triazoles by Coupling of N-Tosylhydrazones...
Source:ACS Omega (2018).
Key Finding: Reflux temperature is critical for regioselectivity; optimized conditions yield 2H-isomers selectively.
Optimization of N-Alkyl
Title: Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles (Applicable to 1,2,3-systems).
Source: BenchChem Technical Guides.
Key Finding: Troubleshooting workflow for solvent polarity and temperature effects on alkyl
Recent Advances in Triazole Construction
Title: Recent advances in azide-free 1,2,3-triazole construction from diverse nitrogen sources.[3]
Technical Support Center: Copper Catalyst Removal in Click Chemistry
Topic: Removal of Copper Residues from Triazole Products (CuAAC) Audience: Pharmaceutical Researchers, Process Chemists, and Chemical Biologists Compliance Standard: ICH Q3D (Elemental Impurities) Core Directive & Introd...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Removal of Copper Residues from Triazole Products (CuAAC)
Audience: Pharmaceutical Researchers, Process Chemists, and Chemical Biologists
Compliance Standard: ICH Q3D (Elemental Impurities)
Core Directive & Introduction
Welcome to the Advanced Purification Support Center. You are likely here because your "Click" reaction (CuAAC) succeeded, but your product is contaminated with copper. Whether you are observing a tell-tale blue/green tint or facing cytotoxicity in downstream biological assays, residual copper is a critical impurity.
The Challenge: The 1,2,3-triazole ring formed during the reaction is itself a ligand for copper. Consequently, you are not merely washing away free copper salts; you are competing against your own product for the metal ion. Effective removal requires a scavenger with a significantly higher formation constant (
) for copper than the triazole product.
Regulatory Context:
For pharmaceutical applications, ICH Q3D guidelines classify Copper as a Class 3 impurity.[1]
Parenteral PDE: 300 µ g/day .
Depending on your dosing, this often requires reducing Cu levels to < 10-20 ppm.
Troubleshooting Guide (Q&A)
Category A: Liquid-Liquid Extraction (LLE) Issues
Q: I washed my organic layer with water and brine, but the product is still green. Why?A: Water alone cannot break the Copper-Triazole coordination complex. You need a competitive chelator in the aqueous phase.
The Fix: Use 0.5 M EDTA (pH 8–9) or 10% Ammonium Hydroxide (NH₄OH) .
The Science: EDTA is a hexadentate ligand. However, it is only effective when fully deprotonated. At acidic or neutral pH, the carboxylic acid groups are protonated and bind copper poorly. You must adjust the EDTA solution to pH ~8.5 with NaOH for it to effectively strip copper from the triazole.
Q: I used Ammonia/NH₄Cl, but my product yield dropped significantly.A: Copper-ammonia complexes (
) are deep blue and water-soluble, which is good. However, if your triazole product has any polarity (e.g., contains amines or alcohols), the "salting in" effect of the ammonium species can drag your product into the aqueous phase.
The Fix: Switch to solid-phase scavenging (see Category B) or saturate the aqueous phase with NaCl (brine) after the ammonia wash to force the organic product back into the organic layer.
Category B: Solid-Phase Scavenging (The "Invisible" Trace)
Q: My product looks colorless, but ICP-MS still shows 500 ppm Copper. What is happening?A: Colorless does not mean pure. 500 ppm is invisible to the naked eye but toxic to cells. The standard extraction failed to reach the equilibrium required for ppm-level purity.
The Fix: Use a Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or QuadraPure™).
The Science: Sulfur has a high affinity for "soft" or "borderline" acids like Copper(I) and Copper(II). Thiol scavengers react almost irreversibly, shifting the equilibrium completely away from the triazole.
Q: Which scavenger resin should I use? Silica, Polymer, or Charcoal?A: This depends on your solvent and scale. See the comparison table below.
Category C: Biological Compatibility
Q: I am doing Click chemistry on a protein/DNA. I can't use organic extraction. How do I remove Copper?A: You cannot use standard LLE.
The Fix: Use water-soluble chelators followed by dialysis or spin-filtration.
Protocol: Add 5 mM EDTA or BCA (Bicinchoninic acid) to your buffer. Incubate for 30 mins. Then perform dialysis against copper-free buffer. BCA is particularly useful because it turns purple upon binding Cu(I), giving you a visual readout of removal progress.
Data Presentation & Decision Matrices
Table 1: Scavenger Selection Guide
Scavenger Type
Active Group
Best For
Pros
Cons
Functionalized Silica
Thiol (-SH) or TMT
Organic Solvents (DCM, EtOAc, THF)
Fast kinetics, no swelling, easy filtration.
pH sensitive (avoid strong base).
Polymer Resin
Thiourea / IDA
Aqueous or Polar Organics (MeOH, DMF)
High loading capacity, wide pH tolerance.
Swells in solvents; slower filtration.
Activated Charcoal
Carbon
Crude Cleanup
Cheap, removes bulk color.
Non-specific; may adsorb your product (yield loss).
Chelating Wash
EDTA / NH₃
Large Scale (Kg)
Cost-effective, no filtration needed.
Hard to reach <10 ppm; emulsion risk.
Visualization: Purification Decision Tree
Caption: Decision matrix for selecting the optimal copper removal strategy based on product solubility and purity requirements.
Experimental Protocols
Protocol A: The Optimized EDTA Wash (For Organic Soluble Products)
Use this as your primary purification step.
Preparation: Dissolve Disodium EDTA (0.5 M) in distilled water. Crucial: Add solid NaOH pellets while stirring until the pH reaches 8.5. (EDTA will not dissolve fully until the pH is basic).
Dilution: Dilute your reaction mixture with an organic solvent (DCM or Ethyl Acetate).
Extraction: Add the EDTA solution (1:1 volume ratio) to the separatory funnel.
Agitation: Shake vigorously for 2–3 minutes. Note: If the aqueous layer turns bright blue, the extraction is working.
2-(3-Bromophenyl)-2H-1,2,3-Triazole: The Definitive Spectral Analysis & Isomer Differentiation Guide
Executive Summary Context: The 2-aryl-2H-1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry (as a bioisostere for carboxylates) and optoelectronics (due to superior fluorescence compared to 1H-isomers)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Context: The 2-aryl-2H-1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry (as a bioisostere for carboxylates) and optoelectronics (due to superior fluorescence compared to 1H-isomers). However, synthesizing this scaffold often yields mixtures of 2H- (N2-linked) and 1H- (N1-linked) regioisomers.
The Challenge: Distinguishing the target 2-(3-bromophenyl)-2H-1,2,3-triazole from its 1H-isomer (1-(3-bromophenyl)-1H-1,2,3-triazole) is the primary analytical hurdle. Misidentification leads to erroneous Structure-Activity Relationship (SAR) data.
The Solution: This guide provides a self-validating NMR analysis protocol. The definitive "fingerprint" of the 2H-isomer is the chemical equivalence of the triazole protons, appearing as a distinct singlet, contrasted against the non-equivalent doublets of the 1H-isomer.
Comparative Analysis: 2H-Target vs. 1H-Alternative
The following table contrasts the spectral performance of the target molecule against its primary synthetic byproduct/alternative.
C₂v-like Symmetry (Local). The triazole ring is symmetric.
Asymmetric . The N1-linkage breaks symmetry.
High
Triazole H4/H5
Singlet (2H) @ δ 7.84 – 7.92 ppm.
Two Doublets/Singlets (1H each) @ δ 7.80 – 8.20 ppm.
Critical (The "Smoking Gun")
Coupling (Triazole)
None (Singlet).
Vicinal coupling ( Hz).
High
Phenyl H2'
Triplet/Singlet-like @ ~8.3 ppm (Deshielded by N2).
Triplet @ ~8.0 ppm.
Moderate
Solvent Effect
Shift to ~8.16 ppm in DMSO-d₆ (Singlet maintained).
Shifts vary; splitting often becomes clearer.
Validation Step
Analyst Note: If your spectrum shows two small doublets (or two distinct singlets) in the aromatic region for the triazole protons, you have synthesized the 1H-isomer , regardless of what your reaction scheme predicted.
Mechanism: Rapid tautomeric equilibrium is not occurring here (unlike unsubstituted triazoles). The N2-substitution creates a plane of symmetry (or rapid rotation making them equivalent on the NMR timescale).
Region B: The Phenyl Ring (The Substituent Pattern)
The 3-bromo substitution creates a specific splitting pattern:
H2' (The "Isolated" Proton):
Position:
8.25 – 8.35 ppm.
Multiplicity: Triplet (t) or doublet of doublets (dd) with small
values ( Hz).
Reasoning: Most deshielded due to the electron-withdrawing nature of the adjacent Triazole-N2 and the inductive effect of the Bromine.
Multiplicity: Doublet of doublets of doublets (ddd) or multiplet.
H6' (Ortho to N, Para to Br):
Position:
8.05 – 8.15 ppm.
Multiplicity: Doublet of doublets (dd) or multiplet.
H5' (Meta to both):
Position:
7.35 – 7.45 ppm.
Multiplicity: Triplet (t) (
Hz).
Experimental Validation Workflow
To ensure scientific integrity, follow this self-validating protocol.
Step 1: Sample Preparation
Solvent: Use CDCl₃ (Chloroform-d) for standard analysis. Use DMSO-d₆ only if solubility is an issue or to confirm peak overlap.
Why? DMSO is viscous and can broaden peaks, potentially masking the fine splitting of the 1H-isomer, leading to a false positive for the 2H-isomer.
Concentration: 5–10 mg in 0.6 mL solvent.
Warning: Over-concentration leads to stacking effects, shifting aromatic peaks upfield.
Step 2: Acquisition Parameters
Scans: Minimum 16 scans (ensure high S/N ratio for integration).
Relaxation Delay (D1): Set to
seconds.
Reasoning: Aromatic protons have longer T1 relaxation times. Short D1 results in poor integration accuracy, making it hard to distinguish 1H vs 2H integration values.
Step 3: Spectral Decision Tree (Visualized)
Figure 1: Logic flow for distinguishing 1,2,3-triazole regioisomers based on proton multiplicity and integration.
Understanding how the sample was made helps predict impurities.
Pathway A (Oxidative Cyclization): Bis-aryl hydrazones + Cu(OAc)₂.
Expected Product:2H-isomer (High selectivity).
Common Impurity: Unreacted hydrazone (broad NH peak >10 ppm).
Pathway B (Click Chemistry): Azide + Alkyne + Cu(I).
Expected Product:1H-isomer (1,4-disubstituted).
Note: You cannot make the 2H-isomer via standard Click chemistry. If a vendor claims a "Click" synthesis for a 2H-triazole, it is chemically incorrect.
Figure 2: Synthetic origin dictates the regioisomer. The 2H-isomer requires oxidative cyclization, not standard Click chemistry.
References
Stereochemical and Comput
Source: Journal of Physical Chemistry A (2024).[4]
Relevance: Confirms the predominance of 2H-tautomers in gas phase and the utility of NMR chemical shifts for distinguishing conformers.
Link:
Synthesis of 2H-1,2,3-triazole by Buchwald's method.
Source: Molecules (2021)
Relevance: details the synthetic pathway (oxidative cyclization)
Relevance: Provides specific 1H-NMR shifts for 2-phenyl-2H-1,2,3-triazole (
7.84, s) and 2-(2-bromophenyl) derivatives, serving as the baseline for the 3-bromo analysis.
Link:
Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles.
Source: Journal of Chemical Physics (2022).
Relevance: Fundamental structural data confirming the
symmetry of the 2H-isomer which leads to the singlet signal in NMR.
Spectroscopic Distinction of the 2H-1,2,3-Triazole Ring: A Comparative IR Analysis Guide
The following guide details the spectroscopic characterization of the 2H-1,2,3-triazole ring, designed for researchers in medicinal chemistry and structural biology. Executive Summary & Technical Context The 2H-1,2,3-tri...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the spectroscopic characterization of the 2H-1,2,3-triazole ring, designed for researchers in medicinal chemistry and structural biology.
Executive Summary & Technical Context
The 2H-1,2,3-triazole ring is a privileged scaffold in drug discovery, serving as a bioisostere for amide bonds and a core pharmacophore in antifungal and anticancer therapeutics. However, its characterization presents a unique challenge: distinguishing the 2H-isomer (often 2-substituted derivatives) from its 1H-isomer (1-substituted "click" chemistry products) and the regioisomeric 1,2,4-triazole .
While Nuclear Magnetic Resonance (NMR) is the gold standard for structural assignment, Infrared (IR) Spectroscopy offers a rapid, non-destructive screening method based on molecular symmetry. This guide analyzes the vibrational modes of the 2H-1,2,3-triazole ring, contrasting its performance (spectral fingerprint) against its common alternatives.
The Symmetry Factor (Mechanism of Action)
The core differentiator in IR spectroscopy for triazoles is molecular symmetry :
symmetry .[1] This high symmetry makes several vibrational modes (specifically symmetric ring stretching) IR inactive (or very weak) but Raman active.
1H-1,2,3-Triazoles (Alternative): These possess lower
symmetry . This loss of symmetry makes more vibrational modes IR active , resulting in a more complex spectrum with distinct "breathing" bands not seen in the 2H-isomer.
Comparative Analysis: 2H-Triazole vs. Alternatives
The following data compares the characteristic absorption bands. Note that specific wavenumbers vary based on substituents, but the relative patterns and band intensities remain diagnostic.
Table 1: Diagnostic IR Bands (
)
Vibrational Mode
2H-1,2,3-Triazole (Target)
1H-1,2,3-Triazole (Alternative)
1,2,4-Triazole (Alternative)
Symmetry Point Group
(High Symmetry)
(Low Symmetry)
Ring Breathing ()
Weak/Absent in IR (1000-1100 region). Strong in Raman.
Strong/Distinct at 990–1050 (Diagnostic "Click" Band).
Distinct doublet often seen ~1000-1100.
N=N / C=N Stretch
1300–1360 (Strong). The "azo" character is pronounced.
1450–1550 . Often overlaps with C=C aromatic stretches.
1500–1550 .
C-H Deformation ()
~828 & 880 (Out-of-plane wag). Distinct pattern due to equivalent C4/C5.
~780–800 . Broad/Multiple bands due to non-equivalent environments.
860–880 (Strong).
N-H Stretch (if unsubstituted)
None (in 2-substituted derivatives). ~3100-3200 if parent tautomer (rare in solution).
3100–3150 (Broad, H-bonded).
3100–3200 (Broad).
Key Performance Insights
The "Click" Marker: The most reliable exclusion criterion for the 2H-isomer is the absence of the strong ring-breathing band at ~1040–1050
. This band is a hallmark of 1,4-disubstituted 1H-triazoles formed via CuAAC (Click Chemistry). If this band is absent and you see a strong band ~1340 , it suggests the 2H-isomer.
The "Azo" Character: 2H-triazoles structurally resemble cyclic azo compounds. The N-N stretching vibration contributes to a strong absorption in the 1300–1360
range, which is often obscured or shifted in the 1H-isomer.
Experimental Protocol: Reliable Characterization
To ensure data integrity (E-E-A-T), follow this self-validating protocol. IR bands for triazoles are sensitive to hydrogen bonding and phase state.
Step-by-Step Methodology
Sample Preparation (Solid State):
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture absorption (hygroscopic triazoles can shift N-N bands).
Protocol: Place 2-5 mg of dry solid on the diamond crystal. Apply high pressure to ensure contact.
Validation: Ensure the baseline is flat. If broad OH bands appear >3300
, dry the sample under vacuum (, 4h) and re-measure.
Sample Preparation (Solution - for Tautomer Studies):
Context: Unsubstituted 1,2,3-triazole exists in equilibrium. In non-polar solvents (CCl4), the 2H-tautomer is favored. In polar solvents (DMSO), the 1H-tautomer dominates.
Protocol: Dissolve compound to 0.1 M in anhydrous
or . Use a liquid cell with windows.
Observation: Look for the shift in C=N stretches.
Data Processing:
Perform baseline correction.
Identify the "Fingerprint Region" (600–1500
).
Decision Gate: If a strong band exists at 1045
10 , flag as potential 1H-isomer.
Structural Logic & Decision Workflow
The following diagram illustrates the logical pathway to distinguish the isomers using spectroscopic data.
Figure 1: Spectroscopic decision tree for assigning triazole regiochemistry based on symmetry-derived IR markers.
Complementary Techniques (Validation)
While IR provides a rapid "fingerprint," it should be part of a holistic analytical strategy.
Nuclear Magnetic Resonance (NMR)[2][3]
C NMR: The most definitive method.
2H-Isomer: The ring carbons (C4/C5) are chemically equivalent (due to symmetry) and appear as a single signal (typically 130–140 ppm).
1H-Isomer: The ring carbons are non-equivalent and appear as two distinct signals (typically ~120 ppm and ~130 ppm).
N NMR: 2H-triazoles show a characteristic shielding pattern for the central nitrogen (N2) compared to the flanking nitrogens.
Raman Spectroscopy[1][4]
Complementarity: Due to the Rule of Mutual Exclusion in centrosymmetric (or highly symmetric) molecules, bands that are weak in IR (like the symmetric ring breathing of 2H-triazole) are often very strong in Raman .
Recommendation: If IR is ambiguous, a quick Raman scan can confirm the 2H-structure by revealing the "missing" vibrations.
References
National Center for Biotechnology Information (NCBI). (2022). Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy. PubMed Central. Available at: [Link]
Royal Society of Chemistry (RSC). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B. Available at: [Link]
American Chemical Society (ACS). (2020). Molecule of the Week: 1H-1,2,3-Triazole. Available at: [Link]
Springer Link. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles. Journal of Molecular Modeling. Available at: [Link]
Structural Benchmarking of 2-Aryl-1,2,3-Triazole Derivatives: An X-Ray Crystallographic Comparison Guide
Audience: Researchers, Structural Biologists, and Medicinal Chemists. Purpose: To objectively compare the structural and electronic properties of 2-aryl-1,2,3-triazoles against their 1-aryl isomers and alternative bioiso...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, Structural Biologists, and Medicinal Chemists.
Purpose: To objectively compare the structural and electronic properties of 2-aryl-1,2,3-triazoles against their 1-aryl isomers and alternative bioisosteres, supported by crystallographic data.
Executive Summary: The Case for the 2-Aryl Isomer
While 1-aryl-1,2,3-triazoles are ubiquitous due to the ease of "Click" chemistry (CuAAC), they often suffer from limited conjugation due to steric-induced twisting. In contrast, 2-aryl-1,2,3-triazole derivatives represent a privileged scaffold for optoelectronics and specific biological targets.
X-ray crystallographic data reveals that the 2-aryl isomer possesses superior planarity and symmetry compared to the 1-aryl isomer. This structural difference dictates their divergent functional applications:
Unlike the 1-aryl isomer formed via CuAAC, the 2-aryl scaffold requires specific oxidative cyclization pathways. The following protocol ensures high-purity single crystals suitable for X-ray diffraction (XRD).
Synthesis via Oxidative Cyclization
Objective: Synthesize 2-phenyl-1,2,3-triazole derivatives from bis-aryl hydrazones.
Reactant Preparation: Dissolve the appropriate bis-aryl hydrazone (1.0 equiv) in DMF or DMSO.
Catalyst Addition: Add Cu(OAc)₂ (0.1–0.2 equiv) as the oxidative catalyst.
Cyclization: Heat the mixture to 80–100°C under an O₂ atmosphere (balloon pressure) for 4–6 hours.
Mechanistic Note: The copper facilitates the formation of the N2–N3 bond, closing the ring.
Work-up: Quench with water, extract with ethyl acetate, and dry over Na₂SO₄.
Single Crystal Growth (Vapor Diffusion Method)
Objective: Grow defect-free crystals for XRD.
Solvent Selection: Dissolve the purified 2-aryl-triazole (20 mg) in a "good" solvent (e.g., CHCl₃ or THF) in a small inner vial.
Precipitant: Place the inner vial (uncapped) inside a larger jar containing a "poor" solvent (e.g., n-Hexane or Pentane).
Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at 4°C for 3–7 days.
Harvesting: Select crystals with sharp edges and uniform extinction under polarized light.
Workflow Visualization
Figure 1: Workflow for the synthesis and crystallization of 2-aryl-1,2,3-triazoles.
Structural Benchmarking: 2-Aryl vs. 1-Aryl Isomers
The following data compares the core crystallographic metrics of the 2-aryl scaffold against the 1-aryl alternative.
Bond Length Comparison
In 2-aryl-1,2,3-triazoles, the N-N bonds are chemically equivalent (or nearly so) due to resonance delocalization, contributing to the aromatic stability. In 1-aryl isomers, the N1-N2 and N2-N3 bonds show distinct single and double bond characters.
Feature
2-Aryl-1,2,3-Triazole (Target)
1-Aryl-1,2,3-Triazole (Alternative)
Significance
N1–N2 Length
1.32 – 1.34 Å
1.35 – 1.37 Å
2-Aryl shows greater delocalization.
N2–N3 Length
1.32 – 1.34 Å
1.30 – 1.32 Å
1-Aryl has localized double bond character here.
C4–C5 Length
1.37 – 1.39 Å
1.36 – 1.38 Å
Similar aromatic character in the carbon backbone.
Symmetry
C2v (Pseudo-symmetric)
Cs (Asymmetric)
High symmetry in 2-aryl aids crystal packing.
Planarity and Torsion Angles
This is the most critical differentiator.
1-Aryl Isomers: Suffer from steric repulsion between the ortho-phenyl protons and the triazole C5-proton (or substituent). This forces the rings to twist, breaking conjugation.
2-Aryl Isomers: The nitrogen lone pairs at N1 and N3 do not sterically clash with the ortho-phenyl protons. This allows the molecule to adopt a near-planar conformation (
).
Parameter
2-Aryl-1,2,3-Triazole
1-Aryl-1,2,3-Triazole
Impact on Performance
Torsion Angle ()
0° – 12° (Planar)
20° – 45° (Twisted)
Planarity = Enhanced Fluorescence (High QY).
Steric Clash
Minimal (Lone pair vs H)
Significant (H vs H)
1-Aryl twist reduces -orbital overlap.
Structural Logic Diagram
Figure 2: Causal relationship between substitution pattern, steric hindrance, and optoelectronic properties.
Supramolecular Architecture
X-ray data highlights distinct packing motifs driven by the electrostatic potential of the rings.
Stacking
2-Aryl Derivatives: Due to their planarity, these molecules frequently form "head-to-tail"
-stacked columns or sheets. The centroid-to-centroid distances are typically 3.6 – 3.9 Å , indicating strong aromatic interactions. This stacking is crucial for charge transport in organic semiconductor applications.
1-Aryl Derivatives: The twisted geometry often disrupts close
-stacking. Packing is instead dominated by weaker C–H···N hydrogen bonds or C–H··· edge-to-face interactions.
Electrostatic Potential
The 2-aryl-1,2,3-triazole ring is electron-deficient (
-acidic), while the phenyl ring (depending on substituents) is often -basic. This creates a dipole that stabilizes the crystal lattice through donor-acceptor stacking, a feature less pronounced in the asymmetric 1-aryl isomer.
References
Crystal Structures of 1-Aryl-1H- and 2-Aryl-2H-1,2,3-triazolyl Hydrazones.
Comparison of bond lengths and planarity in triazole isomers.
Source: [J. Braz.[1] Chem. Soc. (SciELO)]([Link])
1,2,3-Triazoles in Biomolecular Crystallography: A Geometrical Data-Mining Approach.
Analysis of triazole interactions (H-bonds, pi-stacking) in protein environments.
Source:
Synthesis and crystal structures of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives.
Detailed bond angle and torsion data for phenyl-triazole conjugates.
Source:
A Comparative Guide to the UV-Vis Absorption Maxima of 2-(3-bromophenyl)-2H-1,2,3-triazole and Related Heterocycles
For researchers and professionals in drug development and materials science, a comprehensive understanding of the photophysical properties of novel compounds is paramount. This guide provides an in-depth analysis of the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and materials science, a comprehensive understanding of the photophysical properties of novel compounds is paramount. This guide provides an in-depth analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of 2-(3-bromophenyl)-2H-1,2,3-triazole, a heterocyclic compound of growing interest. By comparing its expected spectral properties with those of structurally related triazoles, this document offers valuable insights for its application and further research.
The 1,2,3-triazole moiety is a key pharmacophore in medicinal chemistry and a versatile building block in materials science.[1] Its electronic properties, which can be finely tuned by substitution, are critical to its function. The position of the substituent on the triazole ring, distinguishing between 1H- and 2H-isomers, significantly influences the electronic distribution and, consequently, the UV-Vis absorption profile.[2]
Understanding the Chromophore: The 2-Phenyl-2H-1,2,3-triazole System
The core chromophore in the topic compound is the 2-phenyl-2H-1,2,3-triazole system. The UV-Vis absorption spectra of such compounds are typically characterized by electronic transitions within the aromatic systems. The unsubstituted 2H-1,2,3-triazole in the gas phase exhibits a broad absorption centered around 205 nm.[3] The introduction of a phenyl group at the 2-position extends the conjugation, leading to a bathochromic (red) shift of the absorption maxima. For the parent 2-phenyl-2H-1,2,3-triazole, the triazole protons appear as a singlet around 7.84 ppm in CDCl₃ in ¹H-NMR spectra.[4]
The Influence of the Bromophenyl Substituent
The introduction of a bromophenyl group at the 2-position of the 2H-1,2,3-triazole ring is expected to further modulate the UV-Vis absorption properties. The bromine atom, being an auxochrome with both inductive (-I) and resonance (+M) effects, and the phenyl ring itself extend the π-system. This extended conjugation generally results in a shift of the absorption maxima to longer wavelengths (a bathochromic shift) compared to the unsubstituted parent compound.
Comparative Analysis with Alternative Triazole Derivatives
To provide a comprehensive perspective, the expected UV-Vis absorption of 2-(3-bromophenyl)-2H-1,2,3-triazole is compared with experimentally determined values for other relevant triazole derivatives. This comparison highlights the effects of different substitution patterns.
Note: The table includes a mix of absorption and emission data to illustrate the range of photophysical properties observed in different triazole systems.
The data illustrates that the absorption maxima of triazole derivatives can vary significantly, from the deep UV for the parent heterocycle to the near-visible region for highly conjugated systems. It is anticipated that the λmax of 2-(3-bromophenyl)-2H-1,2,3-triazole in a common organic solvent like ethanol or acetonitrile will lie in the range of 250-300 nm.
Experimental Protocol for UV-Vis Absorption Measurement
To empirically determine the UV-Vis absorption maxima of 2-(3-bromophenyl)-2H-1,2,3-triazole, the following detailed protocol should be followed. This protocol is a self-validating system designed to ensure accuracy and reproducibility.
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of 2-(3-bromophenyl)-2H-1,2,3-triazole.
Materials:
2-(3-bromophenyl)-2H-1,2,3-triazole (high purity)
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane)
Calibrated UV-Vis spectrophotometer
Quartz cuvettes (1 cm path length)
Volumetric flasks and pipettes
Methodology:
Preparation of Stock Solution:
Accurately weigh a precise amount of 2-(3-bromophenyl)-2H-1,2,3-triazole.
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a known concentration (e.g., 1 x 10⁻³ M). Ensure complete dissolution.
Preparation of Working Solutions:
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 2.5 x 10⁻⁵ M, and 1.25 x 10⁻⁵ M).
Spectrophotometer Setup and Blanking:
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
Set the wavelength range for scanning (e.g., 200-400 nm).
Fill a quartz cuvette with the pure solvent to be used as a blank.
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
Sample Measurement:
Rinse a clean quartz cuvette with a small amount of the most dilute working solution and then fill it.
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
Repeat the measurement for all the working solutions, starting from the most dilute and progressing to the most concentrated.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax) from the spectra.
Record the absorbance value at λmax for each concentration.
Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear plot passing through the origin.
The molar absorptivity (ε) can be calculated from the slope of the Beer-Lambert plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).
thermal stability comparison of 1,2,3-triazole vs 1,2,4-triazole derivatives
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Energetic Materials Scientists Status: Validated against current literature (2020–2025) Executive Verdict In the hierarchy of n...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Energetic Materials Scientists
Status: Validated against current literature (2020–2025)
Executive Verdict
In the hierarchy of nitrogen-rich heterocycles, 1,2,4-triazoles exhibit superior thermodynamic and kinetic thermal stability compared to their 1,2,3-triazole isomers.
1,2,4-Triazoles are the "thermodynamic sinks" of the triazole family. They possess higher decomposition temperatures (
for many derivatives) and higher activation energies for ring cleavage (~52 kcal/mol). They are the scaffold of choice for harsh environments, including high-temperature energetic materials and persistent environmental drugs (e.g., Fluconazole).
1,2,3-Triazoles are kinetically stable but thermodynamically accessible. While stable under standard physiological conditions (
), they are susceptible to specific degradation pathways—namely the Dimroth rearrangement (in 5-amino derivatives) and retro-[3+2] cycloaddition (retro-click)—at elevated temperatures or under mechanical stress.
Fundamental Chemical Divergence
The thermal performance gap stems from the arrangement of nitrogen atoms in the five-membered ring, which dictates electron delocalization and fracture points.
Feature
1,2,3-Triazole
1,2,4-Triazole
Structure
Vicinal nitrogens (N1-N2-N3)
Distal nitrogens (N1-N2, N4)
Aromaticity
High, but destabilized by N-N-N repulsion
High, stabilized by symmetric electron distribution
Primary Weak Point
N1-N2 and N2-N3 bonds (weakest links)
C-N bonds (stronger)
Enthalpy of Formation
Higher (More "energetic", less stable)
Lower (More thermodynamically stable)
Visualization: Isomeric Structures
Caption: Structural comparison highlighting the contiguous nitrogen chain in 1,2,3-triazole vs. the separated arrangement in 1,2,4-triazole.
Deep Dive: 1,2,3-Triazole Instability Mechanisms
While 1,2,3-triazoles synthesized via "Click Chemistry" (CuAAC) are generally stable up to ~200°C, functionalization can trigger specific failure modes.
A. The Dimroth Rearrangement
This is the critical instability pathway for 5-amino-1,2,3-triazoles . Under thermal or basic conditions, the ring opens and re-closes, often swapping exocyclic and endocyclic nitrogens. This effectively isomerizes the compound, leading to loss of structural integrity and biological potency.
Mechanism:
Protonation/Tautomerization: Shift of H to N3.
Ring Opening: C-N bond cleavage yields a diazo-amidine intermediate.
Rotation: C-C bond rotation.
Ring Closure: Recyclization to a more stable isomer.
B. Retro-[3+2] Cycloaddition (Retro-Click)
At extreme temperatures (
) or under high mechanical force (ultrasound), 1,2,3-triazoles can revert to their azide and alkyne precursors or fragment with loss of .
1,5-disubstituted isomers are mechanically weaker and more prone to retro-click than 1,4-isomers due to bond alignment with force vectors.[1]
Caption: The Dimroth Rearrangement pathway, the primary thermal failure mode for amino-substituted 1,2,3-triazoles.
Deep Dive: 1,2,4-Triazole Stability Profile
1,2,4-Triazoles are the "gold standard" for stability.
High Energy Barrier: The primary decomposition path involves H-transfer with an activation energy (
) of ~52 kcal/mol , significantly higher than the ~45 kcal/mol for 1,2,3-triazole ring opening.
Pharmaceutical Persistence: In environmental degradation studies of Fluconazole, the parent molecule degrades slowly, but the 1,2,4-triazole ring itself persists , often with a half-life of years. It resists hydrolysis, photolysis, and metabolic cleavage.
Energetic Materials: Derivatives like 3-nitro-1,2,4-triazole (NTO) are used specifically because they are "insensitive" high explosives—they deliver power but resist accidental detonation from heat or shock.
Data Comparison: Thermal Decomposition (
)
Compound Class
Derivative Type
(Decomposition)
Mechanism
Source
1,2,3-Triazole
Unsubstituted
~200°C
Retro-cycloaddition
[1]
1,2,3-Triazole
1,5-Disubstituted
~150-180°C
Retro-click / Bond Rupture
[2]
1,2,4-Triazole
Unsubstituted
> 250°C
Ring Fragmentation (HCN loss)
[3]
1,2,4-Triazole
3-Amino-1,2,4-triazole
224°C
H-transfer / Polymerization
[4]
1,2,4-Triazole
3,5-Diamino-1,2,4-triazole
354°C
Ring Fragmentation
[5]
Experimental Protocols for Stability Assessment
To validate the stability of your specific derivative, use this coupled TGA/DSC workflow.
Protocol: Simultaneous TGA/DSC Analysis
Objective: Determine
, , and degradation kinetics.
Sample Prep: Weigh 2–5 mg of dried sample into an alumina (open) or aluminum (sealed with pinhole) pan.
Atmosphere: Purge with
at 50 mL/min (inert) or Air (oxidative stability).
Ramp: Heat from 40°C to 400°C at 10°C/min .
Note: For kinetic data (
), run additional ramps at 2, 5, and 20°C/min.
Data Interpretation:
Melting (Endotherm): Sharp DSC peak with no mass loss.
Dimroth Rearrangement (Exotherm): DSC peak before significant mass loss (isomerization).
Decomposition (Exotherm): DSC peak coincides with TGA mass step (onset).
Workflow Visualization
Caption: Decision logic for interpreting thermal analysis data to distinguish melting, rearrangement, and decomposition.
Selection Guide: When to Use Which?
Requirement
Recommended Scaffold
Reason
High-Temp Stability
1,2,4-Triazole
Superior (>300°C potential).
Long-Term Shelf Life
1,2,4-Triazole
Proven historical stability in pharma (e.g., Fluconazole).
Ease of Synthesis
1,2,3-Triazole
"Click" chemistry is modular and high-yield, despite lower thermal ceiling.
Bioisostere for Amide
1,2,3-Triazole
Dipole moment mimics peptide bond well.
Energetic Material
1,2,4-Triazole
Better balance of density and insensitivity.
References
Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. Journal of Physical Chemistry A, 2020. Link
Force-induced retro-click reaction of triazoles competes with adjacent single-bond rupture. Chemical Science, 2017.[1] Link
Insights into triazole-based energetic material design from decomposition pathways. RSC Advances, 2025. Link
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 2015. Link
High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials. Chemical Engineering Journal, 2022. Link
Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent Transformation Product 1,2,4-Triazole. Environmental Science & Technology, 2025. Link
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Emergency Action Card (Immediate Response)
STOP. Before handling waste, verify the state of the material.
Is this a routine disposal or an emergency spill?
Scenario
Immediate Action
Routine Solid Waste
Place in a wide-mouth HDPE jar . Label as "Hazardous Waste - Halogenated Organic Solid."
Routine Liquid Waste
Pour into the Halogenated Solvent carboy (Green Label). DO NOT mix with non-halogenated solvents if avoidable.[1]
Small Spill (<50g)
Evacuate immediate area. Don PPE (Nitrile gloves, goggles, lab coat).[2] Cover with vermiculite.[3][4] Scoop into a sealed bag.
Skin/Eye Contact
Flush with water for 15 minutes.[5] Seek medical attention.
Part 2: Chemical Profile & Hazard Identification
To dispose of 2-(3-bromophenyl)-2H-1,2,3-triazole safely, you must understand its chemical behavior. This compound is a halogenated aromatic heterocycle . Its disposal pathway is dictated strictly by the presence of the bromine atom and the nitrogen-rich triazole ring.
Physicochemical Properties Relevant to Disposal
Property
Data
Implications for Disposal
CAS Number
74733-90-7 (analog)
Used for waste manifesting and inventory tracking.
Physical State
Solid (Crystalline)
Must be dissolved or disposed of as solid hazardous waste; do not flush down drains.
Halogen Content
Bromine (Br)
CRITICAL: Classifies waste as "Halogenated."[6] Must be incinerated with acid gas scrubbing to prevent HBr release.
Stability
Stable
Compatible with standard hazardous waste storage (HDPE, Glass).
Water Solubility
Low/Insoluble
Do not attempt to dilute with water for drain disposal. It will precipitate and clog plumbing.
Core Hazards (GHS Classification):
H315/H319: Causes skin and serious eye irritation.[5]
H335: May cause respiratory irritation.
H411: Toxic to aquatic life with long-lasting effects (Standard for halogenated aromatics).
Part 3: Pre-Disposal Segregation & Storage
The Golden Rule: Never mix halogenated waste with non-halogenated waste if possible.
Reasoning: Halogenated waste requires high-temperature incineration (>1100°C) and specific exhaust scrubbing. Mixing it with non-halogenated solvents (like acetone or ethanol) unnecessarily upgrades the cost and complexity of the entire waste container.
Segregation Protocol
Stream A: Solid Waste (Pure Compound)
Container: Wide-mouth high-density polyethylene (HDPE) or glass jar.
Date of accumulation start (once the first drop/grain hits the container).
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]
PubChem. (2025). Compound Summary: 4-(4-bromophenyl)-1H-1,2,3-triazole (Structural Analog Safety Data). [Link]
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
Compound: 2-(3-bromophenyl)-2H-1,2,3-triazole
Physical State: Solid (Crystalline powder)
Primary Hazards (GHS):H315 (Skin Irritation), H319 (Severe Eye Irritation), H335 (Respiratory Irritation).[1][2]
Critical Warning: As a halogenated aromatic heterocycle, this compound possesses lipophilic properties that facilitate dermal absorption.[1][2] While 2H-triazoles are generally more thermally stable than their 1H-tautomers or high-nitrogen energetic materials, they should still be treated as potentially reactive intermediates, particularly under metal-catalyzed cross-coupling conditions.[1][2]
Part 1: Mechanistic Hazard Analysis (The "Why")
To select the correct PPE, we must understand the molecule's interaction with biological systems and barrier materials.[1][2]
The Bromophenyl Moiety (Lipophilicity): The bromine substituent significantly increases the partition coefficient (LogP) of the molecule compared to a naked triazole.[1][2] This allows the compound to permeate the stratum corneum (outer skin layer) more effectively than hydrophilic salts.[1][2] Implication: Simple latex gloves are insufficient; nitrile provides better resistance to non-polar diffusion.[1][2]
The Triazole Ring (Nitrogen Density): While the 2-aryl-2H-1,2,3-triazole scaffold is a stable fluorophore core, the nitrogen-rich ring system can possess latent energy.[1][2] Implication: Friction or static discharge during weighing could theoretically trigger decomposition, though less likely than with alkyl azides.[1][2] Anti-static protocols are required.[1][2]
Dust Potential: As a solid, the primary exposure vector is inhalation of airborne particulates during transfer.[1][2] Implication: Engineering controls (Fume Hood) take precedence over respiratory PPE.
Part 2: PPE Matrix & Specifications
This matrix defines the barrier protection required based on the task state.[1][2][3][4]
Protection Zone
Equipment Standard
Technical Justification
Ocular
Chemical Safety Goggles (ANSI Z87.1 / EN 166)
Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.[1][2] Goggles provide a sealed environment against dust and potential solvent splashes during dissolution.[1][2]
Breakthrough Time: >480 min (Solid).[1][2] Nitrile offers excellent resistance to solid organic permeation.[1][2]
Dermal (Hand - Solution)
Solvent-Specific Selection
If dissolved in DCM/Chloroform : Use PVA or Laminate (Silver Shield) gloves.[1][2] Nitrile degrades in <5 mins.[1][2] If dissolved in Methanol/Ethyl Acetate : Double-glove Nitrile (0.2 mm total).[1][2]
Respiratory
Fume Hood (Face Velocity 80-100 fpm)
Primary control.[1][2] If hood is unavailable (NOT recommended), use N95/P100 particulate respirator.[1][2]
Body
Lab Coat (Cotton/Flame Resistant)
Synthetic blends (polyester) can melt into skin if a fire occurs (e.g., solvent ignition).[1][2] 100% Cotton or Nomex is required.[1][2]
Engineering Setup: Place the analytical balance inside a chemically certified fume hood or a powder containment balance enclosure.[1][2]
Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact.[1][2] Triazoles can be static-accumulative.[1][2]
Technique: Do not pour. Transfer small aliquots to minimize airborne dust.[1][2]
Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-dampened) to capture settled dust.[1][2] Dispose of the towel as solid hazardous waste.
Protocol B: Solubilization & Reaction
Risk: Splash and enhanced permeation.
Solvent Choice: When dissolving 2-(3-bromophenyl)-2H-1,2,3-triazole, be aware that the solvent acts as a carrier vehicle.[1][2] If using Dimethyl Sulfoxide (DMSO), the skin absorption rate increases by orders of magnitude.[1][2]
Action: If using DMSO or DMF, double-gloving is mandatory.[1][2]
Inert Atmosphere: If using this compound as a ligand in Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), oxygen exclusion is critical for reaction success, not just safety.[1][2]
Setup: Cycle the reaction vessel 3x with Nitrogen/Argon on a Schlenk line before adding the solvent to the solid.[1][2]
Part 4: Waste Management & Disposal
Proper segregation reduces disposal costs and prevents dangerous side reactions.[1][2]
CRITICAL: This is a Halogenated waste stream due to the bromine atom.[2]
Segregation: Do NOT mix with non-halogenated solvents (acetone/ethanol washings) if your facility separates them.[1][2] Halogenated waste incineration is significantly more expensive and requires specific scrubbers.[1][2]
Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1][2][4][5] Hold eyelids open. The mechanical force of the water is as important as the dilution.[1][2]
Skin Contact (Solid): Brush off excess powder before applying water.[1][2] Then wash with soap and water.[1][2][3][4][6]
Skin Contact (Solution): Remove contaminated gloves immediately (do not touch the outer surface).[1][2] Wash skin with soap and water.[1][2][3][4][6] Do NOT use ethanol to wash skin; it enhances absorption of lipophilic brominated compounds.[1][2]
Spill (Solid): Do not sweep (creates dust).[1][2] Cover with wet paper towels to dampen, then scoop into a bag.
Spill (Solution): Absorb with vermiculite or sand.[1][2] Do not use combustible materials (sawdust) if the solvent is flammable.[1][2]
Part 6: Decision Workflow (Visualization)
The following diagram illustrates the logical flow for handling this compound safely.
Caption: Operational logic flow for PPE selection and engineering controls based on physical state and solvent carrier.
References
PubChem. (n.d.).[1][2] Compound Summary: 1,2,3-Triazole derivatives and GHS Classifications. National Library of Medicine.[1][2] Retrieved from [Link][1][2]
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment Standards (29 CFR 1910.132).[1][2] United States Department of Labor.[1][2] Retrieved from [Link][1][2]
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][4] National Academies Press.[1][2] Retrieved from [Link][1][2]